Product packaging for Auriculin(Cat. No.:CAS No. 30431-68-6)

Auriculin

Cat. No.: B1233957
CAS No.: 30431-68-6
M. Wt: 434.5 g/mol
InChI Key: VQGWUEFARIAFPF-UHFFFAOYSA-N
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Description

Historical Context of Discovery and Early Characterization

The discovery of a natriuretic factor in atrial extracts was first reported by Adolfo José de Bold and colleagues in 1981. wikipedia.orgscielo.brunacademy.com Their seminal observation revealed that injecting rat atrial extracts into rats led to a significant increase in salt and urine output in the kidney. wikipedia.orgunacademy.com This finding suggested the presence of a substance in the atria with potent effects on renal function. Prior to this discovery, the heart was primarily viewed as a mechanical pump, and the idea that it produced hormones was not widely accepted. ottawaheart.ca The discovery of this cardiac endocrine function was the result of extensive research. ottawaheart.ca Following this initial report, several research groups purified the substance from heart tissue and subsequently named it atrial natriuretic factor (ANF) or atrial natriuretic peptide (ANP). wikipedia.orgscielo.br Early studies quickly established that ANP, in addition to its natriuretic and vasoactive effects, was a powerful inhibitor of the renin-angiotensin-aldosterone system. scielo.br

Nomenclature and Family of Related Peptides

The nomenclature surrounding these cardiac peptides has evolved since their discovery. The terms Atrial Natriuretic Factor (ANF), Atrial Natriuretic Peptide (ANP), and Atriopeptin have all been used to describe the primary hormone secreted by the cardiac atria. byjus.commerriam-webster.combiosyn.comanatoljcardiol.com These peptides are part of a larger family of structurally related natriuretic peptides, which also includes Brain Natriuretic Peptide (BNP) and C-type Natriuretic Peptide (CNP). wikipedia.orgunacademy.combiosyn.comwikipedia.org

Atrial Natriuretic Factor (ANF) was one of the initial names given to the substance discovered in atrial extracts that promoted the excretion of salt and water by the kidney. wikipedia.orgunacademy.comoup.com ANF is a circulating peptide primarily synthesized in atrial cardiomyocytes and stored in specific cytoplasmic granules. oup.com It is characterized by potent diuretic, natriuretic, and vasorelaxant properties. oup.com The release of ANF from atrial cardiomyocytes into the circulation is primarily triggered by an increase in atrial stretch, such as that occurring during acute volume loading. oup.com

Atrial Natriuretic Peptide (ANP) is the widely accepted current term for the main natriuretic peptide secreted by the cardiac atria. wikipedia.orgscielo.brmerriam-webster.combiosyn.com In humans, ANP is encoded by the NPPA gene. wikipedia.orgwikipedia.orgwikidoc.org It is synthesized as an inactive preprohormone, preproANP, a 151-amino acid polypeptide in humans. wikipedia.orgwikipedia.orgwikidoc.orgoup.com This preprohormone undergoes post-translational modification, including cleavage of a signal sequence, to produce proANP, a 126-amino acid peptide that is the major storage form in atrial granules. wikipedia.orgwikipedia.orgwikidoc.org The active form of ANP is a 28-amino acid peptide with a characteristic 17-amino acid ring structure formed by a disulfide bond between two cysteine residues at positions 7 and 23. wikipedia.orgscielo.brunacademy.combiosyn.comwikidoc.orgresearchgate.net This ring structure is conserved among the natriuretic peptide family. wikipedia.orgunacademy.combiosyn.comwikidoc.orgresearchgate.net ANP's primary function is to reduce expanded extracellular fluid volume by increasing renal sodium excretion. wikipedia.orgunacademy.comwikidoc.org

The terms Auriculin and Atriopeptin have been used to refer to ANP and related peptides, including isoforms and fragments derived from the proANP precursor. byjus.commerriam-webster.comanatoljcardiol.com Atriopeptins, such as Atriopeptin I, II, and III, were identified as C-terminal fragments of the proANP molecule. For instance, Atriopeptin III corresponds to amino acids 103-126 of the atrial natriuretic factor prohormone. nih.gov These fragments were also found to possess natriuretic and vasoactive properties. The terms this compound A, B, C, and D have also appeared in the literature, often referring to different processed forms or fragments of the natriuretic peptide precursor found in atrial extracts. This compound b, for example, has a distinct molecular formula and PubChem CID. uni.lu The use of these various names reflects the early stages of research and the identification of multiple bioactive peptides derived from the same precursor.

Urodilatin (URO) is a natriuretic peptide that is closely related to ANP but is primarily produced in the kidney, specifically in the distal tubule cells. mdpi.comwikipedia.orgresearchgate.netresearchgate.netoup.com It is processed from the same proANP precursor as ANP but undergoes differential processing in the kidney, resulting in a peptide of 32 amino acids. mdpi.comresearchgate.netoup.com Urodilatin is identical in structure to the 28-amino acid circulating ANP with the addition of four amino acids (Thr-Ala-Pro-Arg) at the N-terminus. mdpi.comoup.comnovoprolabs.com Unlike ANP, which is rapidly degraded in the kidney, urodilatin is secreted into the kidney tubules lumen and is more resistant to degradation by enzymes like neutral endopeptidase 24.11 (NEP) within the kidney. mdpi.comwikipedia.org This suggests that urodilatin functions as a paracrine regulator within the kidney, influencing sodium and water reabsorption in the collecting duct. mdpi.comresearchgate.netresearchgate.netoup.com Evidence suggests that urodilatin may be the primary natriuretic peptide responsible for the regulation of renal sodium and water homeostasis within the kidney itself, while circulating ANP plays a broader systemic role. researchgate.netresearchgate.net

Data Tables

Peptide NameAmino Acid Length (Human)OriginKey Structural Feature
preproANP151AtriaPrecursor with signal peptide
proANP126AtriaStored precursor
Atrial Natriuretic Peptide (ANP) / Atrial Natriuretic Factor (ANF)28AtriaActive circulating form
Atriopeptin III24AtriaC-terminal fragment of proANP
Urodilatin32KidneyN-terminally extended isoform

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H26O6 B1233957 Auriculin CAS No. 30431-68-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30431-68-6

Molecular Formula

C26H26O6

Molecular Weight

434.5 g/mol

IUPAC Name

5-hydroxy-7-(2-hydroxy-4-methoxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one

InChI

InChI=1S/C26H26O6/c1-14(2)6-8-18-24-17(10-11-26(3,4)32-24)22(28)21-23(29)19(13-31-25(18)21)16-9-7-15(30-5)12-20(16)27/h6-7,9-13,27-28H,8H2,1-5H3

InChI Key

VQGWUEFARIAFPF-UHFFFAOYSA-N

SMILES

CC(=CCC1=C2C(=C(C3=C1OC=C(C3=O)C4=C(C=C(C=C4)OC)O)O)C=CC(O2)(C)C)C

Canonical SMILES

CC(=CCC1=C2C(=C(C3=C1OC=C(C3=O)C4=C(C=C(C=C4)OC)O)O)C=CC(O2)(C)C)C

Other CAS No.

30431-68-6

Synonyms

alpha ANP
alpha ANP Dimer
alpha Atrial Natriuretic Peptide
alpha-ANP Dimer
alpha-Atrial Natriuretic Peptide
ANF
ANF (1-126)
ANF (1-28)
ANF (99-126)
ANF Precursors
ANP
ANP (1-126)
ANP (1-28)
ANP Prohormone (99-126)
ANP-(99-126)
Atrial Natriuretic Factor
Atrial Natriuretic Factor (1-126)
Atrial Natriuretic Factor (1-28)
Atrial Natriuretic Factor (99-126)
Atrial Natriuretic Factor Precursors
Atrial Natriuretic Factor Prohormone
Atrial Natriuretic Peptide (1-126)
Atrial Natriuretic Peptides
Atrial Pronatriodilatin
Atriopeptigen
Atriopeptin (1-28)
Atriopeptin (99-126)
Atriopeptin 126
Atriopeptin Prohormone (1-126)
Atriopeptins
Auriculin
beta ANP
beta Atrial Natriuretic Peptide
beta-ANP
beta-Atrial Natriuretic Peptide
Cardiodilatin (99-126)
Cardiodilatin Precursor
Cardionatrin I
Cardionatrin IV
gamma ANP (99-126)
gamma Atrial Natriuretic Peptide
gamma-Atrial Natriuretic Peptide
Natriuretic Peptides, Atrial
Peptides, Atrial Natriuretic
Prepro ANP
Prepro Cardiodilatin Atrial Natriuretic Factor
Prepro CDD ANF
Prepro-ANP
Prepro-Cardiodilatin-Atrial Natriuretic Factor
Prepro-CDD-ANF
Pro ANF
Pro-ANF
ProANF
Proatrial Natriuretic Factor
Pronatriodilatin

Origin of Product

United States

Biosynthesis and Processing of Auriculin/anp

Cellular Localization of Synthesis

The primary site of Auriculin synthesis is within the cardiac muscle cells, specifically in the walls of the atria of the heart wikipedia.orgcvphysiology.comlongdom.orgnih.govanatoljcardiol.com. These atrial myocytes contain secretory granules where the precursor form of ANP is stored wikipedia.orglongdom.orgjst.go.jpnih.govfrontiersin.orgnih.govphysiology.org. While the atria are the main source in healthy adults, ANP synthesis has also been detected in other tissues. During embryonic development, ANP mRNA and protein are present in the ventricles, although expression declines significantly in adult ventricles physiology.org. Beyond the heart, ANP-like immunoreactivity and mRNA have been identified in the adrenal medulla, suggesting local synthesis there nih.gov. Studies in rats have also indicated the presence of ANP-synthesizing cells in the gastric mucosa, identified as enterochromaffin cells nih.gov. Fibroblasts have also been shown to contain ANP prohormone mRNA, indicating their capacity for synthesis um.es.

Gene Expression and Precursor Formation (Prepro-ANP, Pro-ANP)

The genetic information for this compound is encoded by the NPPA gene in humans, located on the short arm of chromosome 1 at position 1p36.21 wikipedia.orglongdom.orgnih.govfrontiersin.org. This gene consists of 3 exons and 2 introns longdom.orgnih.gov. Transcription and translation of the NPPA gene yield an initial precursor molecule called prepro-ANP wikipedia.orgcvphysiology.comlongdom.organatoljcardiol.comjst.go.jpnih.govfrontiersin.orgnih.govnih.govahajournals.orgbio-techne.comresearchgate.net. Human prepro-ANP is a polypeptide chain composed of 151 amino acids longdom.organatoljcardiol.comjst.go.jpnih.govfrontiersin.orgnih.gov, while in rats, it consists of 152 amino acids anatoljcardiol.com.

Following translation, prepro-ANP undergoes a crucial post-translational modification in the endoplasmic reticulum: the removal of a signal peptide wikipedia.orgcvphysiology.comlongdom.orgjst.go.jpnih.govfrontiersin.orgnih.govresearchgate.netnews-medical.net. This signal peptide, typically 25 amino acids in length, directs the nascent polypeptide into the secretory pathway wikipedia.orglongdom.orgnih.govfrontiersin.orgnih.govresearchgate.net. Cleavage of the signal peptide results in the formation of pro-ANP wikipedia.orgcvphysiology.comlongdom.orgjst.go.jpnih.govfrontiersin.orgnih.govahajournals.orgbio-techne.comresearchgate.net, a larger precursor peptide consisting of 126 amino acids wikipedia.orglongdom.orgjst.go.jpnih.govfrontiersin.orgnih.govresearchgate.net. Pro-ANP is the primary form of ANP stored within the intracellular granules of atrial myocytes wikipedia.orglongdom.orgjst.go.jpnih.govfrontiersin.orgnih.govresearchgate.net.

The process of ANP synthesis can be summarized in the following steps:

Activation of the NPPA gene in atrial myocytes, often triggered by atrial stretch poetrytranslation.org.

Transcription of the NPPA gene into mRNA poetrytranslation.org.

Translation of the mRNA on ribosomes to produce the 151-amino acid prepro-ANP wikipedia.orglongdom.organatoljcardiol.comnih.govfrontiersin.orgnih.govresearchgate.net.

Cleavage of the 25-amino acid signal peptide in the endoplasmic reticulum to yield the 126-amino acid pro-ANP wikipedia.orgcvphysiology.comlongdom.orgjst.go.jpnih.govfrontiersin.orgnih.govresearchgate.net.

Storage of pro-ANP in secretory granules within atrial cardiomyocytes wikipedia.orglongdom.orgjst.go.jpnih.govfrontiersin.orgnih.govresearchgate.net.

Peptide NameAmino Acid Length (Human)Precursor/MatureLocation
Prepro-ANP151PrecursorRibosomes, Endoplasmic Reticulum
Signal Peptide25-Cleaved during translocation into ER
Pro-ANP126PrecursorEndoplasmic Reticulum, Secretory Granules
Mature ANP28MatureSecretory Granules, Circulation, Target Tissues

Post-Translational Modification and Proteolytic Cleavage

Post-translational modification, particularly proteolytic cleavage, is essential for converting the inactive pro-ANP precursor into biologically active peptides nih.govnih.govnews-medical.netebi.ac.ukahajournals.orgresearchgate.netthermofisher.comfrontiersin.orgnih.gov. This processing occurs upon stimulation of atrial cells, leading to the release of pro-ANP from storage granules wikipedia.orgjst.go.jpfrontiersin.org.

Role of Corin (B2432093) and Other Proteases

The primary enzyme responsible for cleaving pro-ANP into the biologically active mature ANP is corin jst.go.jpnih.govfrontiersin.orgnih.govbio-techne.comresearchgate.netebi.ac.ukahajournals.orgahajournals.orgpnas.orgimrpress.comnih.gov. Corin is a type II transmembrane serine protease that is highly expressed on the surface of cardiac myocytes nih.govebi.ac.ukpnas.orgimrpress.com. It acts as the physiological pro-ANP convertase in cardiomyocytes ebi.ac.ukahajournals.orgimrpress.com. Corin cleaves pro-ANP at a specific site, typically after an arginine residue uniprot.org. For corin to effectively cleave pro-ANP, it needs to be catalytically active and in close proximity to its substrate ebi.ac.uk. Proprotein convertase subtilisin/kexin 6 (PCSK6) has been identified as a natural enzyme that activates pro-corin ahajournals.org.

While corin is the main convertase in the heart, other proteases have been shown to cleave pro-ANP in vitro, including thrombin and kallikrein, although corin is considered the endogenous enzyme in cardiomyocytes ebi.ac.uk.

In the kidney, pro-ANP can be processed by a different, as yet unknown, enzyme to produce urodilatin, a 32-amino acid peptide jst.go.jpnih.govnih.gov. This indicates tissue-specific processing pathways for pro-ANP.

Formation of Biologically Active Peptides

The proteolytic cleavage of the 126-amino acid pro-ANP by corin primarily yields two main peptides: the biologically active mature ANP and an N-terminal peptide nih.gov. The mature, biologically active form of ANP is a 28-amino acid peptide wikipedia.orgcvphysiology.comlongdom.orgfrontiersin.orgnih.govahajournals.orgdergipark.org.tr. This peptide contains a characteristic 17-amino acid ring structure formed by a disulfide bond between two cysteine residues at positions 7 and 23 (corresponding to positions 105 and 121 in pro-ANP) longdom.orgfrontiersin.orgnih.govahajournals.orgresearchgate.net. This disulfide bridge is crucial for the natriuretic and vasorelaxant activities of ANP ahajournals.orgdergipark.org.tr. The N-terminal portion released during this cleavage is known as NT-proANP (or proANP₁₋₉₈), a 98-amino acid peptide that is generally considered biologically inactive jst.go.jpfrontiersin.org. NT-proANP has a longer half-life in circulation compared to mature ANP frontiersin.org.

Besides mature ANP and NT-proANP, alternative processing of pro-ANP can generate other peptides with biological activity. In the kidney, urodilatin, a 32-amino acid peptide, is produced jst.go.jpnih.govnih.govahajournals.orguniprot.org. NT-proANP can also be further processed into additional fragments, including long-acting natriuretic peptide (LANP), vessel dilator, and kaliuretic peptide jst.go.jpresearchgate.netuniprot.org. These peptides are derived from the pro-ANP sequence and may possess distinct biological properties jst.go.jpuniprot.org.

The formation of biologically active peptides from pro-ANP involves specific proteolytic cleavages:

Precursor PeptideProcessing Enzyme(s)Resulting Biologically Active Peptide(s)Other Resulting Peptide(s)Location of Processing
Pro-ANPCorinMature ANP (28 aa)NT-proANP (98 aa)Cardiac Myocyte Surface
Pro-ANPUnknown kidney enzymeUrodilatin (32 aa)-Kidney
NT-proANPUnknown proteasesLANP, Vessel Dilator, Kaliuretic Peptide-Circulation?

This multi-step process of gene expression, precursor formation, and specific proteolytic cleavage ensures the regulated production of biologically active this compound and related peptides, which play vital roles in cardiovascular and renal homeostasis.

Molecular Mechanisms of Action of Auriculin/anp

Receptor Binding and Subtypes

Auriculin primarily exerts its effects by binding to and activating NPR-A. nih.govnih.gov However, it also interacts with NPR-C, which plays a significant role in peptide clearance and can also mediate signaling. nih.govnih.gov While ANP can bind to NPR-B, its affinity for this receptor is considerably lower compared to its affinity for NPR-A and NPR-C. frontiersin.orgresearchgate.netnih.gov

Natriuretic Peptide Receptor A (NPR-A / GC-A)

NPR-A, also known as Guanylyl Cyclase-A (GC-A), is the principal receptor mediating the majority of this compound's known biological functions. nih.govfrontiersin.orgresearchgate.net It is a transmembrane receptor with an extracellular ligand-binding domain, a single transmembrane domain, and an intracellular region containing a protein kinase-like homology domain and a guanylyl cyclase catalytic domain. frontiersin.orgnih.govpnas.org Binding of this compound to the extracellular domain of NPR-A induces a conformational change that activates the intracellular guanylyl cyclase domain. nih.govnih.govpnas.org This activation leads to the conversion of intracellular guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a crucial second messenger in the ANP signaling pathway. nih.govnih.govahajournals.org NPR-A is widely distributed in peripheral organs and is considered the dominant subtype for mediating the systemic effects of ANP and BNP. frontiersin.org

Natriuretic Peptide Receptor C (NPR-C)

NPR-C, also referred to as the clearance receptor or silent receptor, is structurally distinct from NPR-A and NPR-B. frontiersin.orgnih.gov It has a large extracellular domain, a single transmembrane domain, but a very short intracellular tail that lacks the guanylyl cyclase catalytic domain. frontiersin.orgnih.govnih.gov NPR-C binds all three natriuretic peptides (ANP, BNP, and CNP) with similar affinity, which can be comparable to the affinity of NPR-A for ANP. researchgate.netnih.gov Although initially characterized primarily for its role in binding and clearing natriuretic peptides from circulation through receptor-mediated internalization and degradation, a significant body of evidence indicates that NPR-C also participates in signal transduction. frontiersin.orgnih.govnih.govpnas.org NPR-C can couple to inhibitory G proteins (Gi), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.govresearchgate.net It has also been suggested to activate phospholipase C (PLC) and protein kinase C (PKC) pathways. frontiersin.orgnih.govresearchgate.net The binding affinity of NPs for NPR-C generally follows the order ANP > CNP > BNP. researchgate.netnih.gov

Here is a table summarizing the key characteristics of the natriuretic peptide receptor subtypes:

Receptor SubtypeAlternate NamePrimary Ligand(s)Guanylyl Cyclase ActivityPrimary FunctionOther SignalingLigand Binding Affinity (ANP)
NPR-AGC-AANP, BNPYesMediation of most ANP/BNP biological effectscGMP-dependent pathwaysHigh
NPR-BGC-BCNPYesMediation of CNP effectscGMP-dependent pathwaysLower than NPR-A/NPR-C
NPR-CClearance ReceptorANP, BNP, CNPNoPeptide Clearance, Modulation of NP availabilityCoupling to Gi (inhibits adenylyl cyclase), potential PLC/PKC activationSimilar to NPR-A

Intracellular Signal Transduction Pathways

The binding of this compound to its receptors triggers a cascade of intracellular events that mediate its physiological effects. The primary signaling pathway involves the generation of cGMP, but interactions with other pathways, such as those involving MAPK and AMPK, have also been reported. frontiersin.orgresearchgate.netnih.govphysiology.org

Cyclic Guanosine Monophosphate (cGMP) Generation and Signaling Cascade

The most well-established intracellular signaling pathway activated by this compound binding to NPR-A is the stimulation of the intrinsic guanylyl cyclase activity, leading to a marked increase in intracellular cGMP levels. nih.govnih.govresearchgate.netahajournals.orgnih.gov This increase in cGMP serves as a critical second messenger. nih.govahajournals.org

The elevated intracellular cGMP then activates several downstream effector molecules, including cGMP-dependent protein kinases (PKGs), cGMP-dependent phosphodiesterases (PDEs), and cGMP-gated ion channels. nih.govfrontiersin.orgmdpi.com PKGs (also known as cGKs) are key mediators of ANP's effects, phosphorylating various target proteins to elicit specific biological responses. nih.govmdpi.com For instance, PKG activation is involved in vasorelaxation, natriuresis, and inhibition of cardiac hypertrophy and fibrosis. nih.govahajournals.org cGMP can also modulate the activity of phosphodiesterases, particularly PDE2 and PDE5, which hydrolyze cyclic nucleotides, thereby influencing both cGMP and cAMP levels. nih.govphysiology.org cGMP-gated ion channels also play a role in mediating some of ANP's effects, particularly in regulating ion transport in tissues like the kidney. nih.govnih.gov

The ANP/NPR-A/cGMP signaling pathway can also antagonize other pathways, including those involving cAMP, Ca2+, and inositol (B14025) triphosphate (IP3). frontiersin.org

Here is a table illustrating components of the cGMP signaling cascade activated by ANP:

ComponentTypeRole in ANP Signaling
Guanylyl Cyclase-A (GC-A / NPR-A)Receptor EnzymeCatalyzes GTP to cGMP conversion upon ANP binding. frontiersin.orgnih.govahajournals.org
Cyclic Guanosine Monophosphate (cGMP)Second MessengerLevels increase upon GC-A activation, mediating downstream effects. nih.govnih.govahajournals.org
cGMP-dependent Protein Kinases (PKGs / cGKs)Effector EnzymeActivated by cGMP, phosphorylates target proteins. nih.govfrontiersin.orgmdpi.com
Phosphodiesterases (PDEs)EnzymeModulated by cGMP (e.g., PDE2, PDE5), regulate cyclic nucleotide levels. nih.govphysiology.org
cGMP-gated Ion ChannelsIon ChannelDirectly modulated by cGMP, influence ion flux. nih.govfrontiersin.orgnih.gov

Interaction with Other Cellular Pathways (e.g., MAPK, AMPK)

Beyond the canonical cGMP pathway, this compound has been shown to interact with other intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway and the AMP-activated protein kinase (AMPK) pathway. frontiersin.orgresearchgate.netphysiology.orguniprot.org

ANP can inhibit MAPK activity in various cell types, contributing to its anti-proliferative and anti-hypertrophic effects. frontiersin.orgahajournals.org This inhibition can occur through cGMP-dependent mechanisms, such as PKG-mediated phosphorylation of components within the MAPK cascade or related pathways. ahajournals.org For example, ANP/cGMP/PKG signaling has been shown to interfere with TGF-β1-induced Smad signaling, which is involved in fibrosis, by preventing the nuclear translocation of phosphorylated Smad3. ahajournals.org In some cases, ANP'induced inhibition of MAPK activity has been linked to NPR-C, particularly in astroglial cells where it was shown to inhibit extracellular-regulated MAPK (Erk1/2) activity. frontiersin.org ANP has also been shown to induce MAPK phosphatase-1 (MKP-1) in human endothelial cells via a mechanism involving Rac1 and NAD(P)H oxidase/Nox2 activation, which in turn can inactivate MAPKs like JNK. nih.gov

Recent research indicates that ANP can also influence the AMPK signaling pathway, particularly in metabolic tissues like adipocytes. physiology.orguniprot.org ANP-induced activation of AMPK has been observed and appears to contribute to its effects on lipid metabolism and mitochondrial oxidative capacity. physiology.orguniprot.org The interaction between ANP and AMPK signaling suggests a role for natriuretic peptides in regulating cellular energy homeostasis. physiology.orguniprot.org The AMPK signaling pathway is a key regulator of energy balance and is activated by conditions that increase the AMP/ATP ratio. nih.govwikipedia.org While the precise mechanisms of ANP's interaction with AMPK are still being elucidated, it involves cGMP-dependent pathways and can enhance mitochondrial function. physiology.orguniprot.org

Here is a table outlining interactions with other cellular pathways:

Interacting PathwayKey Components InvolvedNature of InteractionPotential Functional Outcome
MAPK PathwayErk1/2, JNK, p38 MAPKInhibition of activity (often cGMP-dependent, can involve NPR-C or MKP-1)Anti-proliferative, anti-hypertrophic, anti-fibrotic effects. frontiersin.orgahajournals.orgnih.gov
AMPK PathwayAMPK-α1, CAMKK2Activation (cGMP-dependent)Regulation of lipid metabolism, increased mitochondrial oxidative capacity. physiology.orguniprot.org
Adenylyl Cyclase / cAMP PathwayAdenylyl Cyclase, cAMP, PKAInhibition (mediated by NPR-C coupling to Gi)Modulation of various cellular processes influenced by cAMP. nih.govresearchgate.net
Phospholipase C / PKC PathwayPLC, PKC, IP3, Ca2+Potential activation or antagonism (NPR-C or cGMP-dependent)Modulation of calcium signaling and protein kinase C activity. frontiersin.orgnih.gov
TGF-β/Smad PathwaySmad2, Smad3Inhibition of nuclear translocation of phosphorylated Smads (cGMP/PKG-dependent)Anti-fibrotic effects. ahajournals.orgphysiology.org

Degradation and Regulation of Activity

The biological activity of this compound is tightly regulated through mechanisms controlling its synthesis, secretion, and degradation. The rapid turnover of circulating ANP is crucial for maintaining its precise physiological effects. Degradation primarily occurs through enzymatic cleavage and receptor-mediated clearance. portlandpress.comahajournals.orgresearchgate.net The half-life of ANP in human plasma is approximately 2 minutes in normal subjects. portlandpress.com

Role of Neutral Endopeptidase (MME)

Neutral endopeptidase (NEP), also known as neprilysin (MME; EC 3.4.24.11), is a key enzyme involved in the degradation of this compound. wikipedia.orgportlandpress.comechelon-inc.comcvpharmacology.comfrontiersin.orgnih.gov This membrane-bound metallopeptidase is widely distributed in tissues, including the kidneys, vascular endothelium, and central nervous system. frontiersin.org NEP cleaves ANP at multiple sites, contributing significantly to its metabolic clearance. frontiersin.orgnih.gov Inhibition of NEP has been shown to increase circulating levels of natriuretic peptides, including ANP, and enhance their effects on blood pressure and fluid balance. wikipedia.orgcvpharmacology.comnih.gov In pathological conditions where natriuretic peptide concentrations are elevated, NEP's role in ANP degradation may become even more significant. portlandpress.comnih.gov

Role of Insulin-Degrading Enzyme (IDE)

Insulin-Degrading Enzyme (IDE), a zinc metalloprotease, also plays a role in the degradation of this compound. nih.govphysiology.orguniprot.orgnih.govuniprot.orgcapes.gov.br IDE is found in both cytoplasmic and membrane fractions and has a broad substrate specificity, including insulin (B600854), amyloid-beta peptides, and natriuretic peptides like ANP, BNP, and CNP. uniprot.orgnih.govuniprot.org Studies have shown that IDE can rapidly cleave ANP, inactivating its ability to raise intracellular cGMP. nih.gov The cleavage sites for IDE on ANP have been identified, with preferential cutting observed between Ser-25 and Phe-26, resulting in fragments such as ANP 1-25 and 4-25. nih.gov Reducing IDE expression levels has been shown to alter the cellular response to ANP stimulation. nih.gov IDE recognizes its substrates based on their tertiary structures, utilizing a catalytic chamber to entrap, unfold, and degrade them. nih.gov

Regulatory Mechanisms of Receptor Internalization and Degradation

Beyond enzymatic degradation, the activity of this compound is also regulated by the internalization and subsequent degradation of its receptors, particularly NPRA and NPR-C. researchgate.netmdpi.comoup.com The natriuretic peptide receptor-C (NPR-C) functions primarily as a clearance receptor. wikipedia.orgresearchgate.netoup.com It binds natriuretic peptides, including ANP, leading to their internalization and lysosomal degradation, thereby contributing to the removal of ANP from circulation and blunting its signaling through NPRA and NPRB. portlandpress.comresearchgate.netresearchgate.netmdpi.comoup.com

Ligand binding to NPRA also induces receptor internalization. researchgate.netmdpi.comphysiology.orgnih.gov After ANP binds to NPRA, the ligand-receptor complexes are internalized through processes involving clathrin-coated pits and dynamin GTPase. researchgate.netmdpi.comnih.gov These complexes traffic through the endosomal system. researchgate.netmdpi.comphysiology.orgnih.gov A significant proportion of internalized ligand-bound NPRA undergoes degradation in lysosomes, contributing to receptor downregulation. researchgate.netmdpi.comphysiology.orgnih.gov However, a population of internalized receptors can also recycle back to the plasma membrane, and intact ligand may be released outside the cell. researchgate.netmdpi.comphysiology.orgnih.gov The internalization and trafficking of NPRA are influenced by specific sequence motifs within the receptor. physiology.orgnih.gov

Biological Activities and Physiological Roles of Auriculin/anp Preclinical and Mechanistic Studies

Cardio-Renal Homeostasis Modulation

ANP is a key regulator of cardio-renal homeostasis, acting to reduce blood pressure and extracellular fluid volume. frontiersin.orgcfrjournal.com Its effects are largely mediated through actions on the kidneys and the vasculature. frontiersin.orgdergipark.org.trnih.gov Preclinical studies have demonstrated pronounced natriuretic, diuretic, and vasodilatory effects of ANP, providing a strong basis for understanding its role in maintaining fluid and electrolyte balance. mdpi.comresearchgate.net

Regulation of Natriuresis and Diuresis

A primary function of ANP is to increase the excretion of sodium (natriuresis) and water (diuresis) by the kidneys. wikipedia.orgfrontiersin.orgnih.gov This is achieved through a combination of hemodynamic and tubular effects. frontiersin.org ANP inhibits sodium and water reabsorption at various segments of the nephron, including the medullary collecting duct, which is considered a main site of ANP regulation of sodium excretion. wikipedia.orgnih.govnih.gov ANP affects sodium channels on both the apical and basolateral sides of tubular cells, inhibiting ENaC on the apical side and the sodium potassium ATPase pump on the basolateral side in a cGMP-dependent manner, leading to decreased sodium reabsorption. wikipedia.org Proposed tubular effects of ANP include distal tubular inhibition of sodium reabsorption. dergipark.org.tr ANP also antagonizes the hydroosmotic actions of vasopressin in the collecting ducts, contributing to diuresis. nih.govannualreviews.org Studies using NPR-A antagonists, such as A71915 and HS-121-1, have abolished the renal effects of infused ANP, including the decrease in urinary cGMP, highlighting the importance of this receptor and signaling pathway. frontiersin.orgahajournals.org

Vasodilation and Vascular Tone Modulation

ANP is a potent vasodilator, contributing to the reduction of blood pressure. frontiersin.orgnih.gov This effect is mediated by the relaxation of vascular smooth muscle. nih.gov Chronic elevations of natriuretic peptides appear to decrease arterial blood pressure primarily by decreasing systemic vascular resistance. cvphysiology.com The mechanism involves NPR-mediated elevations in vascular smooth muscle cGMP. cvphysiology.comd-nb.info ANP also attenuates sympathetic vascular tone, which may involve actions within the central nervous system and inhibition of norepinephrine (B1679862) release by sympathetic nerve terminals. cvphysiology.comphysiology.orgphysiology.org Although ANP can directly relax preconstricted large arteries via NPR-A receptor-mediated stimulation of cGMP in vascular smooth muscle, the scarcity of these receptors in the resistance vasculature suggests that ANP may exert its chronic vasodilatory activity indirectly by modulating other tonic vasoeffector mechanisms. physiology.orgphysiology.org Studies in mice with selective deletion of the ANP receptor in vascular smooth muscle have shown normal resting arterial blood pressure despite the abolition of direct vasodilating effects of ANP, suggesting compensatory mechanisms, potentially involving increased sensitivity to endothelial nitric oxide (NO). d-nb.info

Glomerular Filtration Rate Enhancement

ANP increases the glomerular filtration rate (GFR), which contributes to increased urine excretion. nih.govnih.govjove.com This is achieved by dilating the afferent arterioles and, in some studies, constricting the efferent arterioles within the kidney. wikipedia.orgnih.govdergipark.org.trnih.gov This differential effect on arteriolar tone increases glomerular capillary hydrostatic pressure, favoring filtration. scielo.br ANP may also act on glomerular membranes to oppose angiotensin II or directly increase permeability, further enhancing GFR. dergipark.org.tr Studies in both animals and humans have shown that ANP administration evokes a sustained increase in GFR, even when systemic arterial pressure is decreased or renal blood flow is constant or reduced. dergipark.org.tr ANP also increases GFR by relaxing glomerular mesangial cells, increasing the capillary surface area available for filtration. jove.com

Fluid-Electrolyte Balance Regulation

ANP plays a significant role in the homeostatic regulation of fluid and electrolyte balance. dergipark.org.trnih.govclinical-laboratory-diagnostics.com It is released in response to conditions such as volume overload and increased salt intake, which stimulate atrial stretch receptors. dergipark.org.trnih.gov By promoting natriuresis and diuresis, ANP helps to reduce expanded extracellular fluid volume and lower blood pressure. wikipedia.orgfrontiersin.orgopenstax.org Studies in genetic mouse models have provided conclusive evidence that ANP plays a determining role in the long-term regulation of arterial blood pressure by exerting a tonic vasodilatory effect in the resistance vasculature. physiology.org While the hypotensive action of ANP can be dissociated from its natriuretic activity under normal salt intake, ANP-mediated antagonism of the RAAS becomes essential for maintaining blood pressure constancy during elevated dietary salt intake. physiology.org

Renin-Angiotensin-Aldosterone System (RAAS) Modulation

ANP acts as an important counter-regulatory system to the Renin-Angiotensin-Aldosterone System (RAAS), which is involved in regulating blood volume and arterial pressure. nih.govmdpi.comuniba.itcvphysiology.com ANP inhibits the secretion of renin by the kidneys and the synthesis and secretion of aldosterone (B195564) by the adrenal cortex. frontiersin.orgnih.govnih.govannualreviews.orgscielo.brfrontiersin.org This inhibition leads to a decrease in the plasma levels of these antinatriuretic hormones. annualreviews.orgscielo.br ANP's effect on renin secretion may be partly due to the increased sodium load delivered to the macula densa as a result of increased GFR and potentially decreased proximal tubule sodium reabsorption. scielo.br ANP directly inhibits aldosterone synthesis through actions on adrenal glomerulosa cells and indirectly by decreasing plasma renin. frontiersin.orgscielo.br Furthermore, ANP antagonizes several known effects of angiotensin II, including its vasoconstrictive properties and its stimulation of proximal sodium and fluid reabsorption. scielo.br Studies have shown that ANP can markedly decrease plasma aldosterone and renin levels even at infusion rates that only slightly increase fluid and electrolyte excretion. scielo.br

Inhibition of Renin Secretion

ANP plays a significant role in regulating the RAAS by inhibiting renin secretion from the juxtaglomerular cells in the kidneys. mdpi.comcore.ac.ukiupui.edu Studies using cultured renal juxtaglomerular cells have demonstrated that ANP strongly inhibits renin release in a dose-dependent manner. core.ac.uk This inhibitory effect is closely associated with an increase in intracellular cGMP levels. mdpi.comcore.ac.uk Further mechanistic studies suggest that the inhibition of renin secretion by ANP is a cGMP-dependent process that does not appear to involve changes in intracellular calcium concentration. core.ac.uk The mechanism may involve ANP binding to the guanylyl cyclase (GC) receptor, stimulating the cGMP/PDE2 pathway, and subsequently degrading cyclic adenosine (B11128) monophosphate (cAMP), which is involved in renin secretion regulation. mdpi.com

Suppression of Aldosterone Synthesis

Auriculin/ANP also effectively suppresses the synthesis and secretion of aldosterone from the adrenal glomerulosa cells. frontiersin.orgguidetopharmacology.orgoup.comahajournals.orgnih.gov This suppression contributes to enhanced natriuresis and a reduction in extracellular volume. researchgate.net Studies have shown that ANP can directly inhibit aldosterone secretion stimulated by various factors, including Angiotensin II (Ang II), ACTH, and potassium. oup.comnih.gov The mechanism underlying ANP-induced aldosterone suppression is complex and appears to involve intracellular messengers. nih.gov Activation of the ANP/NPRA system increases cGMP concentrations, which in turn activates cAMP-dependent phosphodiesterases, particularly PDE2A, leading to decreased cAMP levels and reduced aldosterone synthesis in adrenal glomerulosa cells. frontiersin.orgoup.comahajournals.org While the role of cGMP in this effect has been debated, current evidence suggests it plays a major role. nih.govahajournals.org

Antagonism of Angiotensin II Effects

ANP acts as an endogenous antagonist to many of the actions of Ang II, a key effector molecule of the RAAS known for its vasoconstrictive and pro-remodeling effects. iupui.edunih.govresearchgate.netuni.lu ANP counteracts Ang II-induced contraction of vascular smooth muscle cells and mesangial cells. researchgate.net This antagonism occurs at multiple levels, including biochemical, molecular, and physiological effects. researchgate.net ANP has been shown to attenuate Ang II-induced cardiac remodeling and inflammation in experimental models. researchgate.net Mechanistically, ANP can interfere with Ang II signaling pathways, such as the activation of mitogen-activated protein kinases (MAPKs) and protein kinase C (PKC) induced by Ang II in various tissues and cell types. researchgate.net Furthermore, Ang II has been shown to down-regulate cardiac NPRA activity by suppressing the expression of the Npr1 gene, which encodes for NPRA, thus attenuating the beneficial effects of ANP. researchgate.net Studies have also indicated that Ang II can influence the correlation between cGMP and endogenous ANP/BNP levels. nih.gov

Influence on Cardiovascular Remodeling and Cell Proliferation

ANP exerts significant influence on cardiovascular remodeling, a process characterized by structural changes in the heart and blood vessels that occurs in response to various stresses and contributes to the progression of cardiovascular diseases. nih.govmdpi.comahajournals.orgnih.govnih.gov ANP generally demonstrates anti-hypertrophic, anti-proliferative, and anti-fibrotic effects. nih.govfrontiersin.orgahajournals.orgmdpi.commdpi.com

Impact on Cardiomyocyte Growth and Apoptosis

Studies have investigated the effects of ANP on cardiomyocyte growth (hypertrophy) and apoptosis (programmed cell death). ANP has been shown to inhibit cell growth and proliferation in cardiomyocytes in vitro. mdpi.com It also plays a role in modulating cardiomyocyte apoptosis, with studies indicating both anti-apoptotic and pro-apoptotic effects depending on the concentration of ANP. nih.govahajournals.org Low concentrations of ANP have been found to be anti-apoptotic, protecting cardiomyocytes from induced cell death, while high concentrations can lead to apoptotic cell death. nih.gov The anti-apoptotic effects at lower concentrations may involve a cGMP-dependent signaling cascade leading to the nuclear accumulation of Akt kinase associated with zyxin. nih.gov ANP also reduces protein synthesis in cardiomyocytes treated with adrenergic stimuli by inhibiting calcium influx. mdpi.com Genetic studies in mice have shown that ANP deficiency can lead to cardiac hypertrophy. nih.govmdpi.com

Regulation of Vascular Smooth Muscle Cell Proliferation

ANP has been demonstrated to inhibit the proliferation of vascular smooth muscle cells (VSMCs). nih.govfrontiersin.orgmdpi.com This anti-proliferative effect is considered important in preventing adverse vascular remodeling. nih.gov Studies have shown that ANP can inhibit VSMC proliferation stimulated by various growth factors, such as platelet-derived growth factor. frontiersin.org The mechanism may involve ANP-mediated increases in cGMP, which can influence pathways related to cell growth. mdpi.com

Modulation of Cardiac Fibrosis

Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix proteins in the heart, contributes to cardiac stiffness and dysfunction. ahajournals.org ANP has demonstrated significant anti-fibrotic effects in preclinical models. frontiersin.orgahajournals.orgnih.govmdpi.comgrantome.comnih.gov ANP can suppress fibroblast migration and proliferation, counteracting the effects of pro-fibrotic factors like Ang II, aldosterone, and endothelin-1. researchgate.net In isolated cardiac fibroblasts, ANP has been shown to decrease the proliferation rate and collagen secretion. researchgate.net The anti-fibrotic effects of ANP may be mediated through the ANP/NPRA/cGMP signaling system. researchgate.net ANP appears to inhibit cardiac fibrosis by modulating the RAAS and potentially by interfering with signaling pathways like the TGF-beta-mediated translocation of SMAD3. ahajournals.orgmdpi.comgrantome.com Genetic studies in mice have shown that deficiency in ANP can lead to exaggerated cardiac remodeling and fibrosis in response to pressure overload stress. grantome.comnih.gov

Metabolic and Energy Homeostasis Implications

Regulation of Lipid Metabolism

Preclinical and mechanistic studies have demonstrated that this compound/ANP is a potent mediator of lipolysis in adipocytes. The lipolytic effect of ANP involves binding to the natriuretic peptide receptor type A (NPR-A) and subsequent activation of cyclic GMP (cGMP) production and lipases. physiology.org This mechanism is particularly relevant in human fat cells. physiology.org Intravenous infusion of ANP has been shown to increase adipose tissue lipolysis and the availability of free fatty acids in a dose-dependent manner in healthy men. ahajournals.org This increase in lipolysis is observed in adipose tissue but not in skeletal muscle. ahajournals.org

Furthermore, studies suggest that ANP can influence lipid metabolism in other tissues. In embryonic heart development, ANP signaling through NPRA has been shown to co-regulate lipid metabolism and the expression of genes related to the ventricular conduction system. Exogenous treatment of embryonic mouse ventricular cells with ANP increased lipid droplet accumulation and fatty acid oxidation. nih.gov

While ANP promotes lipolysis, it is noted that insulin (B600854) does not counteract the ANP-induced lipolysis in adipocytes, unlike its effect on catecholamine-induced lipolysis. physiology.orgahajournals.org This suggests a distinct signaling pathway for ANP in regulating lipid breakdown.

Influence on Energy Expenditure and Thermogenesis

This compound/ANP also plays a role in influencing energy expenditure and thermogenesis. Short-term ANP infusion in healthy men augmented lipid oxidation and postprandial energy expenditure. ahajournals.org An increase in the ketone β-hydroxybutyrate suggested a contribution of hepatic lipid oxidation to this response. ahajournals.org

Natriuretic peptides, including ANP, have been shown to induce a thermogenic program and uncoupling protein 1 (UCP1) in human mesenchymal-adipose-derived stem cells differentiated into adipocytes. ahajournals.org Activation of pathways involving p38 MAPK-ATF2 and PGC1α through cGK-I appears to be involved in this process. ahajournals.org This response requires mTORC1 activation. ahajournals.org Natriuretic peptide signaling in adipocytes increases both the oxygen consumption rate and the expression of mitochondrial oxidative genes. ahajournals.org

In mice, genetic deletion of NPR-C, a clearance receptor for natriuretic peptides, restored a normal lipolytic response to ANP and led to reduced white fat pad mass, increased browning of white adipose tissue, and increased UCP1 expression. ahajournals.org Transgenic mice overexpressing BNP (another natriuretic peptide with similar metabolic effects to ANP) were partly protected from high-fat diet-induced weight gain and glucose intolerance, likely due to elevated oxygen consumption and fat oxidation through increased muscular mitochondrial respiration. ahajournals.org These findings suggest that ANP contributes to energy dissipation through promoting thermogenesis and increasing oxidative capacity in adipose tissue and skeletal muscle. physiology.orgahajournals.orgahajournals.org

Interactions with Other Biological Systems (e.g., Nervous System)

This compound/ANP interacts with various other biological systems, notably the nervous system. ANP is present in the central nervous system and has been recognized as a neuropeptide. nih.gov

In the brain, ANP is considered a key neuropeptide in the hypothalamic-pituitary-adrenal (HPA) axis. nih.gov Activation of ANP receptors within the hypothalamus, pituitary, and adrenal cortex inhibits the secretion of corticotropin-releasing hormone (CRH), adrenocorticotropic hormone (ACTH), and cortisol. nih.gov Brain-derived ANP also inhibits the neuropeptide Y (NPY) system and modulates other neuropeptide systems, including vasopressin, angiotensin, and cholecystokinin (B1591339) (CCK). nih.gov

Preclinical research has investigated the role of ANP in behaviors related to alcohol use disorders. Central administration of ANP has been shown to reduce alcohol withdrawal seizures in mice. nih.gov ANP receptors are present in the mesocorticolimbic (MCL) reward pathway of the brain, including the nucleus accumbens and the ventral tegmental area, which are involved in mediating drug reward and compulsive drug-seeking behaviors. nih.gov

Beyond the central nervous system, the nervous system, particularly the autonomic nervous system, plays a significant role in regulating cardiovascular function, which is intricately linked with the actions of ANP. ahajournals.org The interplay between the autonomic nervous system and the heart influences cardiac function and vascular tone. ahajournals.org While this interaction is crucial for cardiovascular homeostasis, its dysregulation can contribute to conditions like heart failure and cardiometabolic diseases. ahajournals.org

Preclinical studies have also explored the potential therapeutic use of Angong Niuhuang pill (ANP), a traditional Chinese medicine formula, for central nervous system diseases. However, this refers to a different entity with the same acronym and should not be confused with the peptide hormone this compound/Atrial Natriuretic Peptide. nih.gov

Preclinical Investigative Studies of Auriculin/anp

In Vitro Cellular and Biochemical Studies

In vitro studies using isolated cell cultures have been instrumental in dissecting the direct molecular and cellular mechanisms of Auriculin's action, independent of systemic physiological influences.

Glomerular mesangial cells, which play a crucial role in regulating glomerular filtration, are a key target for this compound. Research has demonstrated that this compound influences their contractility and proliferation, primarily through the activation of guanylate cyclase-linked receptors and the subsequent production of cyclic guanosine (B1672433) monophosphate (cGMP).

This compound has been shown to inhibit the contractile effects of angiotensin II on cultured rat glomerular mesangial cells. nih.gov This inhibitory action is believed to contribute to the regulation of glomerular filtration. Furthermore, this compound demonstrates anti-proliferative effects on mesangial cells. Studies have shown that ANP can completely abolish the proliferation of murine mesangial cells induced by angiotensin II. nih.gov This effect is mediated by an increase in intracellular cGMP levels. nih.gov The interaction between ANP and angiotensin II at the cellular level suggests a complex regulatory mechanism for mesangial cell growth. nih.gov

Table 1: Effect of this compound (ANP) on Angiotensin II-Induced Proliferation of Murine Mesangial Cells

TreatmentConditionEffect on ProliferationReference
Angiotensin II-Induces proliferation nih.gov
ANP (10⁻⁷ M) for 24h+ Angiotensin IICompletely abolished Angiotensin II-induced proliferation nih.gov
8-bromo-cGMP+ Angiotensin IIBlocked Angiotensin II-induced proliferation nih.gov

This compound exerts a significant inhibitory effect on the production of aldosterone (B195564) by the adrenal glomerulosa cells. This action is a key component of its role in regulating blood pressure and fluid balance.

In vitro studies using dispersed rat adrenal glomerulosa cells have shown that this compound is a potent inhibitor of aldosterone secretion stimulated by various secretagogues, including angiotensin II, adrenocorticotropic hormone (ACTH), and potassium. nih.gov The inhibitory concentration 50 (IC50) for these effects is in the nanomolar range, highlighting the potency of this compound. nih.gov For instance, rat alpha ANP was found to inhibit aldosterone secretion stimulated by 10 mM potassium with an IC50 of 0.15 +/- 0.02 nM in dispersed rat adrenal glomerulosa cells. The mechanism of this inhibition involves interference with the activation of key enzymes in the aldosterone biosynthetic pathway. nih.gov

Table 2: Inhibitory Effects of this compound (ANP) on Stimulated Aldosterone Secretion in Rat Adrenal Glomerulosa Cells

StimulantIC50 of ANP (nM)Reference
ACTH0.15 - 0.20 nih.gov
Angiotensin II0.15 - 0.20 nih.gov
Potassium0.15 - 0.20 nih.gov

The vasorelaxant properties of this compound are a cornerstone of its cardiovascular effects. These effects are mediated by its direct action on vascular smooth muscle cells, leading to vasodilation.

Studies on cultured rat aortic smooth muscle cells have revealed that ANP not only induces relaxation but also possesses anti-proliferative and anti-hypertrophic properties. nih.gov ANP at a concentration of 10⁻⁷ M significantly suppressed the proliferative effect of serum. nih.gov It also inhibited the basal incorporation of ³H-uridine and leucine by 50% and 30%, respectively, at concentrations of 10⁻⁷ M and 10⁻⁶ M. nih.gov Furthermore, ANP was shown to suppress angiotensin II-induced RNA and protein synthesis by 30-40%. nih.gov These effects are primarily mediated through the activation of a guanylate cyclase-linked ANP receptor. nih.gov

Table 3: Anti-proliferative and Anti-hypertrophic Effects of this compound (ANP) on Rat Aortic Smooth Muscle Cells

ParameterANP ConcentrationStimulantPercent InhibitionReference
³H-thymidine incorporation10⁻⁷ M1% and 5% serumSignificant suppression nih.gov
Basal ³H-uridine incorporation10⁻⁷ M, 10⁻⁶ M-50% nih.gov
Basal ³H-leucine incorporation10⁻⁷ M, 10⁻⁶ M-30% nih.gov
Angiotensin II-induced RNA and protein synthesis10⁻⁷ M, 10⁻⁶ MAngiotensin II30-40% nih.gov

Ex Vivo Organ and Tissue Perfusion Studies

Ex vivo studies, utilizing isolated organs and tissues, provide a bridge between cellular studies and in vivo physiology by allowing for the examination of this compound's effects in an integrated system without the complexities of systemic feedback mechanisms.

Isolated perfused kidney models have been crucial in demonstrating the direct renal actions of this compound, including its effects on renal hemodynamics and electrolyte excretion.

Studies using isolated perfused rat kidneys have shown that atrial extracts containing this compound can increase the glomerular filtration rate (GFR) and inhibit tubular reabsorption. nih.gov In Dahl salt-sensitive and salt-resistant rats, ANP caused a 5-fold increase in fractional sodium excretion in both strains. nih.gov It also led to increases in sodium excretion, creatinine clearance, and urine flow. nih.gov In anesthetized dogs, intravenous administration of synthetic this compound resulted in a significant increase in GFR, diuresis, and natriuresis. nih.gov

Table 4: Effects of this compound on Renal Function in Isolated Perfused Kidneys and in vivo

SpeciesModelParameterEffect of this compound/ANPReference
RatIsolated Perfused KidneyFractional Sodium Excretion5-fold increase nih.gov
RatIsolated Perfused KidneySodium ExcretionIncreased nih.gov
RatIsolated Perfused KidneyCreatinine ClearanceIncreased nih.gov
RatIsolated Perfused KidneyUrine FlowIncreased nih.gov
DogAnesthetized in vivoGlomerular Filtration RateIncreased from 25.5 to 32.4 ml/min/kidney nih.gov
DogAnesthetized in vivoDiuresisIncreased from 0.21 to 1.06 ml/min/kidney nih.gov
DogAnesthetized in vivoNatriuresisIncreased from 38 to 187 µeq/min/kidney nih.gov

Vasodilation assays using isolated renal artery strips have provided direct evidence of this compound's ability to relax vascular smooth muscle in the renal vasculature.

These studies have demonstrated that atriopeptins, including this compound, cause concentration-dependent vasodilation in renal arteries. nih.gov The natriuretic and diuretic effects of these peptides appear to be closely linked to their ability to induce renal vasodilation. nih.gov Research has also shown that ANP causes pre-glomerular vasodilation and post-glomerular vasoconstriction in the rat kidney. nih.gov However, the relaxant response of vascular smooth muscles to ANP can be reduced with increasing age. nih.gov In isolated rat renal arteries precontracted with norepinephrine (B1679862), the concentration of ANP required to cause 50% relaxation (ED50) was 6.2 times greater in older rats compared to younger ones. nih.gov

Table 5: Age-Related Changes in ANP-Induced Relaxation of Isolated Rat Renal Arteries

Age GroupED50 Ratio (Old vs. Young)Reference
Rat Renal Arteries6.2 nih.gov
Monkey Renal Arteries3.8 nih.gov

In Vivo Animal Model Research

Preclinical research utilizing in vivo animal models has been fundamental in elucidating the physiological roles of this compound, also known as Atrial Natriuretic Peptide (ANP). These studies, conducted across various species, have provided critical insights into its effects on cardiovascular and renal systems, as well as its influence on neurohormonal regulatory pathways.

Rat models have been instrumental in demonstrating the renal protective and functional effects of ANP. In a model of 5/6 nephrectomy, the chronic use of a dual inhibitor of neprilysin (which degrades ANP) and the angiotensin receptor was associated with cardiorenal benefits, including reduced cardiac hypertrophy, aortic fibrosis, and improved renal function nih.govfrontiersin.org. Similarly, in spontaneously hypertensive rats, treatment that increased ANP levels offered significant protection against kidney damage nih.govfrontiersin.org.

Studies on rats with chemically induced kidney injury have further highlighted ANP's therapeutic potential. In a cisplatin-induced nephrotoxicity model, subcutaneous infusion of ANP significantly mitigated the rise in creatinine and urea nitrogen, reduced the urine albumin/creatinine ratio, and decreased tubular necrosis nih.govfrontiersin.org. This was accompanied by a reduction in the renal expression of inflammatory markers such as IL-1β, IL-6, and monocyte chemoattractant protein 1 mRNA nih.govfrontiersin.org. Furthermore, in a rat model of endotoxemia, the administration of a recombinant ANP (carperitide) significantly improved both glomerular filtration and tubular flow rates nih.govfrontiersin.org. These findings underscore ANP's role in preserving renal function and attenuating inflammation in the context of acute kidney injury.

Summary of this compound/ANP Effects in Rat Models

Rat ModelKey FindingsReference
5/6 NephrectomyReduced cardiac hypertrophy and aortic fibrosis; improved renal function. nih.govfrontiersin.org
Spontaneously Hypertensive RatsProvided significant protection against kidney damage. nih.govfrontiersin.org
Cisplatin-Induced NephrotoxicityReduced creatinine, urea nitrogen, and albuminuria; decreased tubular necrosis and inflammatory markers. nih.govfrontiersin.org
Endotoxemia (LPS-induced)Improved glomerular filtration and tubular flow rates. nih.govfrontiersin.org

Dog models have been crucial for characterizing the integrated renal and hemodynamic responses to this compound infusion. In anesthetized dogs, intravenous administration of this compound led to a significant decrease in mean arterial pressure nih.gov. This hypotensive effect was accompanied by profound renal changes, including a marked increase in glomerular filtration rate (GFR), diuresis (urine flow), natriuresis (sodium excretion), and kaliuresis (potassium excretion) nih.gov. These effects were sustained throughout the infusion and were reversible upon cessation nih.gov.

Interestingly, while total renal blood flow showed only a transient increase, this compound demonstrated a significant impact on the renin-angiotensin-aldosterone system (RAAS). It reversibly decreased plasma renin activity, renin secretory rate, and plasma aldosterone levels, key components of a system that typically promotes salt and water retention and vasoconstriction nih.gov.

Studies in conscious dogs further refined these observations. Chronic unilateral renal arterial infusion of ANP at physiological concentrations, which did not alter systemic arterial pressure, caused a sustained and marked increase in sodium excretion from the infused kidney compared to the contralateral kidney nih.gov. This demonstrates a direct, potent natriuretic effect of ANP on the kidney, independent of systemic hemodynamic changes nih.gov. In models of acute left ventricular failure, ANF infusion stimulated salt excretion and improved cardiac output without significantly altering renal blood flow or GFR nih.gov. Furthermore, in a canine model of acute renal allograft rejection, exogenous ANP increased urine flow and GFR while lowering mean arterial pressure, suggesting a potential therapeutic role in this context houstonmethodist.org.

Effects of this compound/ANP Infusion in Dog Models

ParameterEffect in Anesthetized DogsEffect in Conscious Dogs (Renal Artery Infusion)Reference
Mean Arterial PressureDecreasedNo Change nih.govnih.gov
Glomerular Filtration Rate (GFR)IncreasedNo Change nih.govnih.gov
Diuresis (Urine Flow)IncreasedIncreased nih.govnih.gov
Natriuresis (Sodium Excretion)IncreasedIncreased (Sustained) nih.govnih.gov
Plasma Renin ActivityDecreasedNot Reported nih.gov
Plasma AldosteroneDecreasedNot Reported nih.gov

Research in rabbit models has uncovered a significant interaction between ANP and the autonomic nervous system, specifically the baroreflex control of circulation. The baroreflex is a critical short-term mechanism for regulating blood pressure. Typically, a drop in blood pressure, as can be induced by ANP, would be expected to trigger a reflexive increase in heart rate (tachycardia) to compensate. However, studies consistently show that the hypotensive effect of ANP is not associated with this expected reflex tachycardia oup.com.

Investigations in anesthetized rabbits have shown that ANP infusion markedly enhances the bradycardic (heart rate slowing) reflex response to a rise in blood pressure oup.com. This potentiation of the baroreflex is mediated by the vagus nerve, as the effect is prevented by vagotomy (cutting the vagus nerve) but not by atropine or adrenergic blockade oup.com. This suggests that ANP sensitizes the vagal afferent pathways that signal changes in blood pressure to the brain, leading to a more pronounced reflex slowing of the heart. This action appears to reset the baroreflex control of the heart in a way that favors bradycardia and opposes cardioacceleration oup.com.

Genetically engineered mouse models have provided definitive insights into the chronic physiological role of ANP.

Knockout Models: Mice with a homozygous disruption of the pro-ANP gene (Nppa-/-), rendering them unable to produce ANP, exhibit significant cardiovascular abnormalities. These mice are hypertensive compared to their wild-type siblings nih.gov. The hypertension in these knockout mice is characterized by an increase in total peripheral resistance oup.com. A key finding is that these mice develop salt-sensitive hypertension; their blood pressure increases significantly when they are fed a high-salt diet, a response not seen in wild-type mice nih.gov. This is partly attributed to an inability to appropriately suppress plasma renin activity in response to high salt intake nih.gov. Furthermore, ANP knockout mice develop cardiac hypertrophy and fibrosis, and these effects are exacerbated in response to pressure overload, indicating that endogenous ANP has a protective, anti-hypertrophic function in the heart mdpi.commdpi.com.

Transgenic (Knock-in/Overexpression) Models: Conversely, transgenic mice that overexpress the ANP gene are markedly hypotensive compared to their non-transgenic counterparts oup.com. This chronic reduction in blood pressure is primarily due to a decrease in total peripheral resistance, reflecting widespread vasodilation oup.com. Studies measuring the response to autonomic ganglionic blockade in these mice revealed that the chronic vasodilator effect of ANP is at least partially dependent on the attenuation of vascular sympathetic tone oup.com. These genetic models, by demonstrating the consequences of both the absence and the excess of ANP, have firmly established its critical role in the long-term regulation of blood pressure and cardiac homeostasis.

Phenotypic Characteristics of ANP Gene-Modified Mouse Models

ModelGenetic ModificationCardiovascular PhenotypePhysiological InsightReference
ANP Knockout (Nppa-/-)Deletion of the ANP geneHypertension (salt-sensitive), Cardiac hypertrophy, Cardiac fibrosisANP is essential for chronic blood pressure control and protection against cardiac hypertrophy. nih.govoup.commdpi.commdpi.com
ANP Transgenic (Overexpression)Overexpression of the ANP geneChronic hypotension, Reduced total peripheral resistanceChronically elevated ANP lowers blood pressure by reducing sympathetic tone and promoting vasodilation. oup.com

Structure Activity Relationships Sar and Synthetic Analogues of Auriculin/anp

Identification of Key Structural Domains for Biological Activity

The biological activity of Auriculin is intrinsically linked to its unique structure, which consists of a central ring and N- and C-terminal tails. wikipedia.orgnih.gov SAR studies have elucidated the critical contributions of each of these domains.

The C-Terminal Tail : The residues at the carboxyl-terminus (the "tail" extending from Cys23) are vital for expressing the full range of ANP's biological activities. nih.gov Studies involving the truncation of these C-terminal residues demonstrated a significant reduction in both aortic relaxation and natriuretic responses. nih.gov This indicates that the C-terminal tail is essential for potent receptor activation.

The N-Terminal Tail : Conversely, the N-terminal "tail" (the first six amino acids) appears to be less critical for receptor binding and may even hinder activity. An analogue of alpha-human ANP, α-hANP-(7-28), which lacks the N-terminal hexapeptide, was found to have greater spasmolytic and natriuretic effects than the full-length peptide. nih.gov

Specific Amino Acid Residues : Within the core structure, specific amino acids play a significant role. For instance, eliminating Glycine (B1666218) at position 9 reduced both spasmolytic and natriuretic activity. nih.gov Furthermore, substitutions at positions 8, 12, and 13 were also shown to alter these activities, highlighting the sensitivity of the peptide's function to its precise amino acid sequence. nih.gov

Conformational analysis of a smaller, 15-amino acid analogue known as miniANP suggested that a turn-like conformation at residues 6-9 and the proximity of the side chains of Phenylalanine at position 4 and Isoleucine at position 11 are also important for biological activity. nih.gov

Structural DomainKey FeaturesImportance for Biological ActivityReference
Central Ring17-amino acid ring formed by a disulfide bond between Cys7 and Cys23.Crucial for receptor binding and overall activity. The size of the ring is critical. nih.gov
C-Terminal TailAmino acid residues extending beyond Cys23 to the carboxyl-terminus.Essential for the expression of potent spasmolytic and natriuretic activity. Truncation reduces efficacy. nih.gov
N-Terminal TailThe first six amino acids of the peptide.Not essential for activity; its removal can enhance biological effects. nih.gov
Specific Residuese.g., Gly9, and residues at positions 8, 12, and 13.Substitutions or deletions at these specific sites can significantly alter activity. nih.gov

Development and Synthesis of Peptide Analogues

The primary limitations of native this compound as a therapeutic agent are its short plasma half-life and rapid degradation by enzymes like neutral endopeptidase (NEP). nih.govnih.gov Consequently, research has focused on developing synthetic analogues with enhanced stability and prolonged action.

One notable strategy involves modifications to increase resistance to enzymatic degradation. MANP (M-Atrial Natriuretic Peptide) is a novel designer analogue of ANP engineered for this purpose. While having similar binding activity to the NPR-A receptor as native ANP, MANP was designed to be more resistant to degradation by neprilysin, which is a key mechanism for its longer half-life. nih.gov

Another approach focuses on creating smaller, yet still potent, versions of the peptide. MiniANP is a cyclic pentadecapeptide analogue that represents a reduced-size version of ANP. oup.comnih.gov By identifying the key functional components for receptor binding, researchers were able to place this "epitope" onto a smaller ring structure. oup.com Further development of miniANP involved strategic amino acid substitutions. Based on structural analysis via NMR, it was determined that certain glycine residues preferred a conformation typical for D-amino acids. nih.gov This led to the synthesis of analogues like [D-Ala(5)]miniANP , where a D-alanine was substituted for glycine. This specific analogue demonstrated stronger biological activity than the original miniANP, confirming the structural hypothesis. nih.gov

Other synthetic strategies have explored the creation of linear analogues of ANP, moving away from the native cyclic structure to identify compounds that retain natriuretic, diuretic, and/or vasorelaxant activities. google.com

Preclinical Evaluation of Analogues in Model Systems

Synthetic analogues of this compound have been evaluated in various preclinical animal models to assess their therapeutic potential. These studies have confirmed the enhanced properties and sustained effects of these novel compounds.

MANP has undergone extensive preclinical testing. In studies using normal canines and canines with hypertensive heart failure, continuous intravenous infusion of MANP resulted in a prolongation of diuretic, natriuretic, and antihypertensive effects, along with suppression of aldosterone (B195564). nih.gov These favorable in vivo actions observed in preclinical studies were later successfully translated to human subjects with hypertension. ahajournals.orgnih.gov In hypertensive animal models, MANP not only lowered blood pressure but also suppressed the increase in aldosterone levels that can be induced by diuretics like furosemide. nih.gov

This compound A , another synthetic ANF, was evaluated in dogs and rabbits. In a canine model, it was shown to antagonize renal vasoconstriction, leading to an increased glomerular filtration rate and sodium excretion. medchemexpress.com In rabbits, this compound A was observed to influence the arterial baroreflex control of heart rate and systemic blood pressure. medchemexpress.com

The preclinical data for these analogues demonstrate the success of rational drug design in overcoming the limitations of the native peptide.

AnalogueAnimal ModelObserved Preclinical EffectsReference
MANPNormal CaninesProlonged diuretic, natriuretic, and antihypertensive effects; aldosterone suppression. nih.gov
MANPCanines with Hypertensive Heart FailureProlonged diuretic, natriuretic, and antihypertensive effects; aldosterone suppression. nih.gov
This compound ADogsAntagonized renal vasoconstriction; increased glomerular filtration rate and sodium excretion. medchemexpress.com
This compound ARabbitsInfluenced arterial baroreflex control of heart rate and blood pressure. medchemexpress.com

Research Methodologies for Auriculin/anp Studies

Peptide Isolation and Purification Techniques

The initial challenge in studying Auriculin was its isolation from biological sources in a pure form. Researchers have employed a range of biochemical techniques to achieve this, with affinity chromatography being a particularly powerful method. This technique utilizes the specific binding affinity between ANP and its receptor. For instance, ANP receptors have been purified from bovine aortic smooth muscle cells and bovine lung using affinity chromatography, a process that can be adapted for the purification of ANP itself by immobilizing its receptor or specific antibodies. nih.govnih.gov

The general workflow for the isolation and purification of this compound involves several key steps:

Tissue Homogenization: The process begins with the homogenization of atrial tissue, where ANP is predominantly synthesized and stored.

Extraction: The homogenized tissue is then subjected to extraction procedures, often using acidic solutions to solubilize the peptide and prevent its degradation by proteases.

Centrifugation and Filtration: The extract is clarified by centrifugation and filtration to remove cellular debris.

Chromatography: The crude extract is then subjected to one or more chromatographic steps to separate ANP from other molecules.

TechniquePrincipleApplication in this compound/ANP Research
Affinity ChromatographySeparation based on specific binding interactions.Purification of ANP by using immobilized antibodies or receptors. nih.govnih.gov
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)Separation based on hydrophobicity.Final polishing step to obtain highly purified ANP.
Gel Filtration ChromatographySeparation based on molecular size.Separation of ANP from larger and smaller proteins.

Measurement and Quantification Methods (e.g., Radioimmunoassay, LC-MS/MS)

Accurate measurement of this compound concentrations in biological fluids like plasma and urine is crucial for understanding its physiological and pathophysiological roles. Two primary methods have been widely adopted for this purpose: Radioimmunoassay (RIA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Radioimmunoassay (RIA) has been a cornerstone for ANP quantification for many years. This technique is based on the principle of competitive binding, where a radiolabeled ANP competes with the unlabeled ANP in a sample for a limited number of antibody binding sites. The amount of radioactivity measured is inversely proportional to the concentration of ANP in the sample. Highly sensitive RIAs have been developed that can measure ANP concentrations in the picogram per milliliter (pg/mL) range without the need for prior extraction steps. nih.gov However, the specificity of RIA can be a concern, as different antisera may show varying cross-reactivity with ANP fragments, potentially leading to discrepancies in measured values. core.ac.uk Some studies have highlighted that pre-extraction of plasma using C18 reverse-phase columns can improve the accuracy of RIA by removing interfering substances. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a more specific and robust alternative to RIA. This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. LC-MS/MS can distinguish between intact ANP and its various metabolites and fragments, providing a more accurate quantification. Recent advancements in LC-MS/MS methodology have enabled the quantification of intact ANP in human plasma down to 2 pg/mL. q2labsolutions.com This technique is less susceptible to the antibody cross-reactivity issues that can affect RIAs. nih.govnih.gov

MethodPrincipleAdvantagesDisadvantages
Radioimmunoassay (RIA)Competitive binding of radiolabeled and unlabeled antigen to a limited amount of antibody. ibl-america.comHigh sensitivity (as low as 0.3 pg/tube). nih.govPotential for cross-reactivity with peptide fragments; use of radioactive materials. core.ac.uknih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Separation by chromatography followed by mass-based detection and quantification. researchgate.netresearchgate.netHigh specificity and accuracy; ability to multiplex and measure different forms of the peptide. q2labsolutions.comHigher initial equipment cost.

Molecular Biology Techniques (e.g., Gene Cloning, Expression Systems, CRISPR/Cas9 in models)

Molecular biology techniques have been fundamental in dissecting the genetic basis of this compound production and function.

Gene Cloning and Expression Systems: The cloning of the complementary DNA (cDNA) and the structural gene for the ANP precursor (prepro-ANP) was a major breakthrough. nih.govpnas.org This allowed for the deduction of the amino acid sequence of the precursor protein and provided the molecular tools to study the regulation of ANP synthesis and processing. nih.govnih.gov Following the cloning of the ANP gene, various expression systems have been utilized to produce recombinant ANP for research and therapeutic development. These systems include bacteria (Escherichia coli), insect cells (using baculovirus vectors), and mammalian cells (such as HEK293 and CHO cells). proteos.comraybiotech.comsigmaaldrich.compeakproteins.com The choice of expression system depends on factors such as the required yield, cost, and the need for post-translational modifications that are crucial for the biological activity of the peptide. sigmaaldrich.comnih.gov

CRISPR/Cas9 in models: The advent of CRISPR/Cas9 gene-editing technology has revolutionized the study of gene function. alliedacademies.org In the context of cardiovascular research, CRISPR/Cas9 has been used to create cellular and animal models with specific genetic modifications to investigate the role of genes involved in cardiovascular diseases. nih.govnih.gov This technology allows for the precise knockout or modification of the NPPA gene, which encodes ANP, to study the consequences of its absence or alteration. alliedacademies.orggenecards.org For example, CRISPR/Cas9 can be used to introduce mutations found in human populations that are associated with altered ANP levels and cardiovascular phenotypes, thereby creating more relevant disease models. nih.govjwatch.org

TechniqueDescriptionApplication in this compound/ANP Research
Gene CloningIsolation and replication of a specific gene.Cloning of the rat and human ANP genes to understand its structure and regulation. nih.govpnas.orgnih.gov
Expression SystemsUse of cellular machinery to produce recombinant proteins.Production of recombinant ANP in bacterial, insect, and mammalian cells for functional studies. proteos.comraybiotech.comnih.gov
CRISPR/Cas9A powerful gene-editing tool for making precise changes to DNA. alliedacademies.orgCreation of knockout models for the ANP gene (NPPA) to study its physiological roles. nih.govgenecards.org

Physiological Monitoring Techniques in Animal Models

To understand the in vivo effects of this compound, researchers rely on a variety of physiological monitoring techniques in animal models, such as dogs and pigs. These studies have been crucial in defining the cardiovascular and renal effects of ANP.

In these models, animals are often instrumented to allow for continuous or repeated measurements of key physiological parameters. For instance, studies in conscious dogs have utilized miniature coronary dimension crystals and Doppler flow probes to examine the effects of ANP on coronary artery dimensions and blood flow. ahajournals.org In other experiments, flow probes are used to measure renal blood flow, and clearance techniques are employed to determine the glomerular filtration rate (GFR). nih.gov

Commonly monitored physiological parameters in animal models of ANP function include:

Cardiovascular Parameters: Mean arterial pressure, heart rate, cardiac output, and vascular resistance are measured to assess the hemodynamic effects of ANP. nih.gov

Renal Parameters: Renal blood flow, glomerular filtration rate, urine flow, and sodium excretion are monitored to characterize the diuretic and natriuretic actions of ANP. nih.govoup.com

Hormonal Levels: Plasma concentrations of other hormones involved in cardiovascular regulation, such as renin and aldosterone (B195564), are often measured to understand the interactions of ANP with other hormonal systems. nih.govscience-line.comresearchgate.net

ParameterMonitoring TechniqueAnimal ModelKey Findings
Coronary Artery Diameter and Blood FlowMiniature dimension crystals and Doppler flow probes. ahajournals.orgConscious dogsANP causes dose-dependent increases in coronary diameter and blood flow. ahajournals.org
Renal Blood Flow and Glomerular Filtration Rate (GFR)Flow probes and clearance methodologies (e.g., creatinine or 51Cr-EDTA clearance). nih.govoup.comAnesthetized dogs and pigsANP can increase GFR and has variable effects on renal blood flow. nih.govoup.com
Cardiac Output and Blood VolumeDilution of 51Cr-labeled red blood cells. nih.govConscious dogsANP infusion can lead to a decrease in cardiac output. nih.gov

Future Research Directions for Auriculin/anp Biology

Elucidation of Novel Cellular and Molecular Mechanisms

Future research will focus on uncovering the more nuanced cellular and molecular mechanisms that govern ANP's actions. A primary objective is to gain a more detailed understanding of the structural components of its receptor, the natriuretic peptide receptor-A (NPR-A), also known as guanylyl cyclase-A (GC-A). tulane.edu Research is aimed at identifying the critical parts of the receptor essential for the hormone-dependent signaling process. tulane.edu This involves using model cell lines and gene-targeted mutant mice to explore how ANP binding to NPR-A activates the intracellular guanylyl cyclase domain to produce the second messenger, cyclic guanosine (B1672433) monophosphate (cGMP). nih.govtulane.edu

Further studies will investigate the downstream effects of cGMP in various target tissues. While it is known that cGMP mediates many of ANP's effects, such as vasodilation and natriuresis, the specific molecular pathways it triggers in different cell types are not fully understood. nih.govnih.gov For example, in the renal tubules, the precise mechanisms by which cGMP leads to the inhibition of sodium and water reabsorption require more detailed experimental data. nih.gov Understanding these pathways at a molecular level could reveal new targets for therapeutic intervention.

Comprehensive Understanding of Physiological Control Processes

A key area for future research is to achieve a more comprehensive understanding of the physiological processes that control ANP synthesis, secretion, and degradation. While it is known that atrial stretch due to increased blood volume is a primary stimulus for ANP release, the intricate regulatory network is still being mapped out. nih.govnih.gov This includes investigating the transcriptional and post-transcriptional regulation of the NPPA gene, which encodes the ANP precursor. nih.gov

Moreover, the role of the enzyme corin (B2432093), which cleaves pro-ANP into its biologically active form, is a critical area of study. nih.govnih.gov Understanding the regulation of corin activity could provide insights into conditions associated with altered ANP levels. nih.gov Another crucial aspect is the degradation of ANP by the enzyme neprilysin. nih.gov The development of neprilysin inhibitors has already proven to be a successful therapeutic strategy in heart failure, highlighting the importance of understanding the molecules that control ANP's bioavailability. Future research will likely focus on identifying other potential regulators of ANP clearance and their physiological relevance.

ProcessKey Molecule/StimulusResearch Focus
Synthesis NPPA geneTranscriptional and post-transcriptional regulation
Secretion Atrial Stretch / Volume OverloadFine-tuning of release mechanisms
Activation CorinRegulation of enzymatic activity and expression
Degradation NeprilysinIdentification of other clearance pathways

Investigation of Unappreciated Functions

Recent discoveries have expanded the known functions of ANP beyond its traditional cardiovascular and renal roles, opening up new avenues for investigation. nih.govnih.gov A significant emerging area is the role of ANP in metabolism. nih.govmdpi.com Studies have shown that ANP is involved in lipid metabolism, including inducing lipolysis (the breakdown of fats) in human white adipose tissue and promoting fat oxidation in skeletal muscle. nih.govnih.govmdpi.com

Future research will aim to further characterize these metabolic functions. This includes exploring ANP's role in adipocyte "browning," a process that increases energy expenditure, and its ability to improve insulin (B600854) sensitivity. nih.govmdpi.com The observation that ANP's effect on glucose uptake is diminished in obesity suggests a potential link between the ANP pathway and insulin resistance, which warrants further investigation. mdpi.com A deeper understanding of these "unappreciated" metabolic functions could establish ANP as a key regulator of whole-body energy homeostasis and a potential target for treating metabolic syndrome. nih.govnih.gov

FunctionTarget Tissue/ProcessPotential Implication
Lipolysis White Adipose TissueMobilization of stored fats
Fat Oxidation Skeletal MuscleIncreased energy utilization
Adipocyte Browning Adipose TissueEnhanced energy expenditure
Insulin Sensitivity AdipocytesImproved glucose homeostasis

Exploration of Novel Interacting Pathways and Molecules

The biological effects of ANP are the result of complex interactions with other signaling pathways and molecules. A well-known interaction is its counter-regulatory relationship with the renin-angiotensin-aldosterone system (RAAS), where ANP suppresses renin and aldosterone (B195564) secretion. nih.govnih.govmdpi.com Future research will seek to identify and characterize other, less understood interacting pathways. This includes further exploring the interplay between ANP and the sympathetic nervous system, where ANP is known to inhibit sympathetic outflow. mdpi.comnih.gov

Additionally, there is growing interest in identifying novel molecules that modulate or are modulated by the ANP pathway. For instance, the relationship between ANP and adipokines like adiponectin, which also regulates glucose and lipid metabolism, is an area ripe for exploration. nih.gov The development of "designer" peptides, such as M-ANP, which is a modified version of ANP with a longer half-life and enhanced biological activity, represents another key research direction. nih.govnih.gov Studying these novel molecules can provide deeper insights into the therapeutic potential of targeting the ANP system for conditions like hypertension and cardiometabolic disease. nih.govnih.gov

The Chemical Compound Auricin Polyketide Antibiotic

Discovery and Source Organism

The discovery of Auricin is linked to its isolation from Streptomyces lavendulae subsp. lavendulae CCM 3239. mdpi.comresearchgate.netresearchgate.netnih.govnih.govmdpi.com This strain was previously and incorrectly identified as Streptomyces aureofaciens CCM 3239. mdpi.comresearchgate.netresearchgate.netnih.govmdpi.com The genus Streptomyces is widely recognized for being a prolific source of bioactive natural products, including a significant number of polyketides. mdpi.comatlasofscience.orgsavba.sk

Isolation from Streptomyces lavendulae subsp. lavendulae

The strain S. lavendulae subsp. lavendulae CCM 3239 has been a subject of research for numerous years. mdpi.comresearchgate.net The process for isolating Auricin from this organism involves several steps. Initially, the culture is filtered to remove mycelium. The filtrate then undergoes extraction, typically twice, using ethyl acetate. The residual water is removed, and the extract is evaporated under vacuum. The resulting yellow-brown pellet is dissolved and purified, for instance, through silica (B1680970) column chromatography. mdpi.com A notable challenge in the study of Auricin has been its production at very low levels, which historically complicated its purification and structural elucidation. mdpi.com

Biosynthetic Gene Cluster (BGC) Characterization

The biosynthesis of Auricin is governed by a specific gene cluster designated aur1. mdpi.comebi.ac.ukatlasofscience.orgresearchgate.netresearchgate.netnih.govnih.govresearchgate.netmdpi.comsecondarymetabolites.orgoup.comnih.gov This gene cluster resides on a large linear plasmid known as pSA3239 within the S. lavendulae subsp. lavendulae CCM 3239 strain. mdpi.comresearchgate.netnih.govoup.comnih.gov The complete nucleotide sequence of the aur1 BGC has been determined, revealing an unusual organization. atlasofscience.orgsavba.sknih.govresearchgate.net

Identification of the aur1 Gene Cluster

The aur1 gene cluster was identified in the Streptomyces lavendulae subsp. lavendulae CCM 3239 strain. mdpi.comebi.ac.ukatlasofscience.orgresearchgate.netresearchgate.netnih.govnih.govresearchgate.netmdpi.comsecondarymetabolites.orgoup.comnih.gov Its initial identification occurred when the strain was still classified as Streptomyces aureofaciens CCM 3239. mdpi.comebi.ac.ukresearchgate.netresearchgate.netnih.govnih.govmdpi.comsecondarymetabolites.orgoup.comnih.gov Analysis of the aur1 cluster has shown its similarity to type II polyketide synthase (PKS) gene clusters that are responsible for the biosynthesis of angucycline antibiotics. mdpi.comatlasofscience.orgresearchgate.netnih.govnih.gov

Key Biosynthetic Genes (e.g., aur1CDEFGH homologous to angucycline genes)

The aur1 gene cluster contains a central region (spanning from aur1A to aur1N) that harbors the genes necessary for the biosynthesis of the polyketide aglycone. atlasofscience.orgnih.govresearchgate.net Key genes involved in the initial biosynthetic steps within this central core include aur1C, aur1D, aur1E, aur1F, aur1G, and aur1H. mdpi.comatlasofscience.org These genes have been found to be homologous to genes found in angucycline biosynthetic pathways, encoding for enzymes such as cyclase (CYC), ketosynthase α (KSα), ketosynthase β (KSβ), acyl carrier protein (ACP), ketoreductase (KR), and aromatase (ARO), respectively. mdpi.comatlasofscience.org The arrangement of these core biosynthetic genes, including the angucycline-specific aur1C (CYC), is strictly conserved when compared to other angucycline clusters. mdpi.comatlasofscience.org Experimental evidence, such as the deletion of the aur1D gene (encoding KSα) or the entire central core region (from sa22 to aur1V), has confirmed the crucial role of these genes in Auricin biosynthesis, as their absence resulted in the lack of Auricin production. mdpi.com However, some studies have indicated that the deletion of aur1DE genes did not affect auricin production, suggesting a more complex interaction or potential involvement of genes from an adjacent BGC, aur2, in the initial steps of auricin aglycone biosynthesis. nih.govnih.gov

Interactive Table 1: Key Biosynthetic Genes in the aur1 Cluster

GenePutative FunctionHomology to Angucycline Genes
aur1CCyclase (CYC)Yes
aur1DKetosynthase α (KSα)Yes
aur1EKetosynthase β (KSβ)Yes
aur1FAcyl Carrier Protein (ACP)Yes
aur1GKetoreductase (KR)Yes
aur1HAromatase (ARO)Yes

Role of Tailoring Genes and Their Organization

A distinctive characteristic of the aur1 cluster is the unusual organization of its tailoring biosynthetic genes. A significant number of genes responsible for modifications specific to Auricin are dispersed at considerable distances (up to 30 kb) from the central core region of the cluster. atlasofscience.orgresearchgate.netnih.govresearchgate.net This includes the genes required for the biosynthesis of the D-forosamine sugar moiety attached to the Auricin aglycone. mdpi.comebi.ac.ukresearchgate.netresearchgate.net Specifically, the D-forosamine biosynthetic genes, aur1TQSV, are found in close tandem and are part of a large operon that includes other core biosynthetic genes, although they are located in the flanking regions of the cluster. ebi.ac.ukresearchgate.netresearchgate.net The importance of these genes was demonstrated by the deletion of the aur1TQSV genes, which led to the absence of Auricin production and the accumulation of deglycosylated Auricin intermediates. ebi.ac.uk Interestingly, some of the tailoring genes within the aur1 cluster show similarity to genes involved in the biosynthesis of pyranonaphthoquinones. atlasofscience.orgsavba.sk This observation suggests a potentially unique biosynthetic mechanism for Auricin that might involve overlapping pathways related to both angucyclines and pyranonaphthoquinones. atlasofscience.orgsavba.sk The expression of some tailoring genes is also regulated by specific transcriptional regulators, such as the SARP family regulators Aur1PR3 and Aur1PR4. nih.govresearchgate.net

Regulatory Genes and Proteins (e.g., aur1P, aur1O)

The biosynthesis of Auricin is subject to intricate regulation mediated by several regulatory proteins. ebi.ac.ukatlasofscience.orgnih.govnih.govresearchgate.net Two prominent regulatory genes, aur1P and aur1R, are situated upstream of the aur1 polyketide gene cluster. ebi.ac.uknih.govnih.govresearchgate.netmdpi.comsecondarymetabolites.org The aur1P gene encodes a protein that shares homology with the response regulators found in bacterial two-component signal transduction systems. Aur1P functions as a pathway-specific positive activator, promoting the expression of the auricin biosynthetic genes. ebi.ac.uknih.govnih.govresearchgate.netmdpi.comsecondarymetabolites.orgmdpi.com In contrast, the aur1R gene encodes a protein belonging to the TetR-family of transcriptional repressors and acts as a negative regulator of the cluster. ebi.ac.uknih.govresearchgate.netsecondarymetabolites.org The aur1P gene is part of an operon that includes the downstream gene aur1O. nih.govnih.govmdpi.com The protein encoded by aur1O lacks a conserved domain, yet homologous genes have been identified in other angucycline BGCs. nih.govnih.gov Research has shown that the deletion of the aur1O gene results in a significant reduction in Auricin production, indicating its crucial role in the biosynthetic process. nih.govnih.govmdpi.com Further studies have revealed that Aur1O acts as a specific coactivator for Aur1P. nih.govnih.gov Bioinformatic analysis suggests that Aur1O and its homologues represent a novel family of transcriptional coactivators involved in the regulation of secondary metabolite biosynthesis. nih.govnih.gov Additional regulatory genes, such as aur1PR2 and aur1PR3, which encode SARP family transcriptional activators, are also located in the upstream region of the aur1 cluster and contribute to the complex regulatory network. ebi.ac.uknih.govresearchgate.net At a broader level, the expression of the pathway-specific regulatory genes aur1P and aur1R is controlled by the global SagA/SagR GBL autoregulator-receptor system. nih.govresearchgate.net

Interactive Table 2: Key Regulatory Genes in the aur1 Cluster

GenePutative FunctionRole in Regulation
aur1PResponse regulator (atypical)Positive activator
aur1RTetR-family transcriptional repressorNegative regulator
aur1OTranscriptional coactivator (novel family)Coactivator of Aur1P
aur1PR2SARP family transcriptional activatorRegulatory role
aur1PR3SARP family transcriptional activatorRegulatory role

Proposed Biosynthetic Pathway

The biosynthesis of auricin is governed by the aur1 gene cluster, located on a large linear plasmid in Streptomyces lavendulae subsp. lavendulae CCM 3239. mdpi.comebi.ac.uksemanticscholar.org This cluster shows significant similarity to type II polyketide synthase (PKS) gene clusters responsible for the production of angucycline antibiotics. mdpi.comebi.ac.uksemanticscholar.orgresearchgate.net However, the structural distinctiveness of auricin suggests a unique biosynthetic mechanism. savba.skatlasofscience.orgresearchgate.netnih.gov Evidence suggests a potential overlap or interaction between pathways typically associated with angucyclines and pyranonaphthoquinones in auricin biosynthesis. savba.skatlasofscience.orgnih.govsav.sk

Polyketide Synthase (PKS) System (Type II PKS)

Aromatic polyketides, including auricin, are synthesized by type II PKSs. mdpi.comsemanticscholar.orgatlasofscience.org The minimal type II PKS system typically comprises a ketoacyl synthase (KS) in the form of alpha and beta subunits, and an acyl carrier protein (ACP). atlasofscience.orgnih.gov These components work together to assemble the polyketide chain through repeated decarboxylative condensation reactions. mdpi.comsemanticscholar.orgatlasofscience.org The aur1 gene cluster contains genes homologous to those found in type II PKS systems, particularly those involved in angucycline biosynthesis. ebi.ac.ukresearchgate.netnih.gov The ketosynthase (Aur1D) encoded by the aur1 cluster is phylogenetically related to other ketosynthases involved in polyketide antibiotic biosynthesis in Streptomyces. ebi.ac.uk The aur1 cluster also contains a gene encoding a malonyl-CoA:ACP transacylase (MCAT), Aur1M, and a 4-phosphopantetheinyl transferase (PPTase), Aur1L, which is essential for the activation of the acyl carrier protein Aur1F. nih.govnih.gov

Decarboxylative Condensation from Acyl-CoA Precursors

Polyketides are synthesized through repeated decarboxylative condensation reactions utilizing acyl-CoA precursors. mdpi.comsemanticscholar.orgatlasofscience.orgcore.ac.uk Acetyl-CoA and malonyl-CoA are common precursors in polyketide biosynthesis. core.ac.ukmdpi.com The type II PKS system facilitates the stepwise condensation of these precursors, with decarboxylation of the extender unit (malonyl-CoA) driving the formation of new carbon-carbon bonds and the growing polyketide chain. atlasofscience.orgcore.ac.uk

Post-PKS Modifications and Cyclization

Following the assembly of the linear polyketide chain by the type II PKS, a series of post-PKS modifications and cyclization events are required to form the mature, complex structure of auricin. atlasofscience.orgnih.gov These modifications are carried out by additional enzymes encoded within the biosynthetic gene cluster, often referred to as tailoring enzymes. atlasofscience.orgnih.gov While the core aur1 cluster contains genes similar to those for angucycline aglycone biosynthesis, several auricin-specific tailoring genes are located in regions distant from the central cluster. mdpi.comatlasofscience.org These scattered genes, some of which show similarity to pyranonaphthoquinone biosynthetic genes, are thought to contribute to the unique structural features of auricin, such as the lactone rings and the spiroketal moiety. mdpi.comatlasofscience.orgsav.sk Cyclization is a critical step in forming the characteristic ring systems of polyketides. mdpi.compsu.edubeilstein-journals.org In the case of angucyclines, a specific cyclase is involved in forming the angular fourth ring. atlasofscience.org The unique aglycone structure of auricin, resembling griseusins, suggests that cyclization and subsequent modifications in the auricin pathway may involve enzymes or mechanisms distinct from typical angucycline biosynthesis, potentially incorporating elements of pyranonaphthoquinone biosynthesis. savba.skatlasofscience.orgnih.govsav.sk Further studies, including deletion analysis of scattered genes, are ongoing to fully elucidate the later steps of auricin biosynthesis. mdpi.com

Biological Activities of Auricin

Auricin has been shown to exhibit biological activities in in vitro settings, specifically against Gram-positive bacteria and certain tumor cell lines. mdpi.comsavba.skatlasofscience.org

Antibiotic Activity against Gram-Positive Bacteria (in vitro)

Auricin has demonstrated antibiotic activity against Gram-positive bacteria in in vitro studies. mdpi.comsemanticscholar.orgsavba.skresearchgate.netatlasofscience.orgresearchgate.net Minimum Inhibitory Concentrations (MICs) have been determined for specific Gram-positive strains. For instance, studies have reported MIC values of 4.6 μM for Bacillus subtilis and 9.2 μM for Staphylococcus aureus Newman. mdpi.commdpi.com

Cytotoxicity against Tumor Cell Lines (in vitro)

In addition to its antibiotic properties, auricin has also displayed cytotoxicity against several human tumor cell lines in vitro. mdpi.comsemanticscholar.orgsavba.skresearchgate.netatlasofscience.org Research findings indicate that auricin exhibits modest cytotoxicity against various cancer cell lines. mdpi.comsemanticscholar.orgresearchgate.netatlasofscience.org For example, studies have reported IC50 values against specific cell lines, including human ovarian carcinoma cell line A2788 (IC50 = 1.05 μM), cisplatin-resistant cells A2780/CP (IC50 = 0.7 μM), MDA-MB-231 (IC50 = 4.19 μM), and MCF-7 (IC50 = 2.8 μM). mdpi.com It has been suggested that the actual cytotoxicity values might be even higher due to auricin's instability at neutral pH, which could lead to degradation during assays. mdpi.com

Auricin is a polyketide antibiotic produced by Streptomyces lavendulae subsp. lavendulae CCM 3239, formerly known as Streptomyces aureofaciens CCM 3239. ebi.ac.ukmdpi.commdpi.com It is classified as an angucycline-like polyketide, possessing intriguing structural features that distinguish it from other known angucyclines. mdpi.comatlasofscience.orgnih.govsemanticscholar.org Auricin is active against Gram-positive bacteria and also exhibits modest cytotoxicity against several human tumor cell lines. mdpi.comatlasofscience.org

Regulation of Auricin Biosynthesis

The biosynthesis of auricin is governed by the aur1 gene cluster, located on a large linear plasmid in Streptomyces lavendulae subsp. lavendulae CCM 3239. ebi.ac.uknih.govmicrobiologyresearch.org This process is subject to strict and complex transcriptional regulation involving numerous regulatory genes within and outside the cluster. ebi.ac.ukmdpi.commdpi.comnih.govnih.govsmbb.mx This intricate regulatory network ensures that auricin production is confined to a specific growth stage. ebi.ac.uknih.gov

Growth Phase-Dependent Production

Auricin production is transient and occurs within a narrow time interval following the entry into the stationary phase of growth. ebi.ac.ukmdpi.commdpi.comatlasofscience.orgnih.govsmbb.mxresearchgate.netcornell.eduresearchgate.net This specific timing is crucial, as auricin is subsequently degraded into inactive metabolites due to its instability at the higher pH values typically reached during the later stationary phase. ebi.ac.ukmdpi.commdpi.comatlasofscience.orgnih.govcornell.eduresearchgate.net

Transcriptional Coactivators and Regulators

The expression of the auricin biosynthetic genes is controlled by a cascade of transcriptional regulators. A key pathway-specific positive regulator is Aur1P, which belongs to the family of 'atypical' response regulators. ebi.ac.ukmdpi.comnih.govsemanticscholar.orgmicrobiologyresearch.orgsmbb.mxcornell.edunih.gov Aur1P is responsible for activating the transcription of the core auricin biosynthetic genes. mdpi.comnih.govmicrobiologyresearch.org

The transcriptional repressor Aur1R, a member of the TetR family, negatively regulates the expression of aur1P and other regulatory genes like aur1PR3. ebi.ac.ukmicrobiologyresearch.orgsmbb.mxnih.govmicrobiologyresearch.orgmdpi.com

Two SARP (Streptomyces antibiotic regulatory protein) family transcriptional activators, Aur1PR3 and Aur1PR4, are also involved in auricin regulation, likely directing the expression of tailoring biosynthetic genes. nih.govmicrobiologyresearch.orgsmbb.mxmicrobiologyresearch.orgmdpi.com Disruption of aur1PR3 significantly reduces auricin production, indicating its important role. microbiologyresearch.org Aur1PR4 also affects auricin production. smbb.mxmdpi.com

A novel transcriptional coactivator, Aur1O, has been identified. mdpi.comnih.govsemanticscholar.orgresearchgate.net Aur1O interacts with Aur1P and is essential for the optimal activation of the aur1Ap promoter, which drives the expression of the initial biosynthetic genes. mdpi.comnih.govsemanticscholar.org Deletion of aur1O leads to a dramatic reduction in auricin production. mdpi.comnih.gov

Furthermore, a gamma-butyrolactone (B3396035) (GBL) self-regulator-receptor system involving SagA (GBL synthase) and SagR (TetR family regulator) influences auricin biosynthesis. ebi.ac.ukmdpi.com SagR directly represses the transcription of the pathway-specific regulatory genes aur1P and aur1R. mdpi.com The binding of a GBL molecule to SagR relieves this repression, allowing for the transcription of aur1P and aur1R. mdpi.com

A feedback mechanism is also in place, where auricin or its intermediates can inhibit the binding of Aur1P to its cognate promoter, thereby stopping its activation and contributing to the transient nature of auricin production. ebi.ac.ukmdpi.comsemanticscholar.orgnih.govcornell.edu

The following table summarizes the impact of disrupting certain regulatory genes on auricin production:

Regulatory Gene DisruptedEffect on Auricin ProductionReference
aur1PAbsence of auricin production researchgate.net
aur1RIncreased auricin production researchgate.net
aur1PR3Dramatically reduced auricin production microbiologyresearch.org
aur1PR2No significant effect on auricin production microbiologyresearch.org
aur1PR4Dramatically affected auricin production smbb.mxmdpi.com
aur1ODramatic reduction in auricin production mdpi.comnih.gov
sagRPrecocious but dramatically reduced auricin production ebi.ac.uk

Comparative Biosynthetic Studies

Comparative analysis of the auricin biosynthetic gene cluster (aur1) has revealed interesting similarities to the gene clusters of other polyketide antibiotics, particularly those belonging to the angucycline family. mdpi.comatlasofscience.orgmicrobiologyresearch.orgnih.gov

Similarities to Griseusin A Biosynthesis

Despite being structurally distinct from typical angucyclines, auricin contains a unique aglycone that is similar to the spiroketal pyranonaphthoquinones found in griseusins, such as Griseusin A. mdpi.comatlasofscience.orgnih.govsemanticscholar.orgresearchgate.netnih.gov

Concluding Research Perspectives

Distinguishing and Interrelating Research on Auriculin (ANP) and Auricin

Research clearly establishes a critical distinction between this compound, which is a synonym for Atrial Natriuretic Peptide (ANP), and Auricin. This compound (ANP) is an endogenous peptide hormone primarily secreted by the cardiac atria. nih.govwikipedia.orgnih.govscielo.br Its discovery was a significant event, revealing an endocrine function of the heart in regulating cardiovascular and renal homeostasis. nih.govnih.govcdnsciencepub.com ANP is a member of the natriuretic peptide family, alongside B-type natriuretic peptide (BNP) and C-type natriuretic peptide (CNP), and plays a key role in regulating blood pressure, fluid balance, and electrolyte excretion through its actions on the kidneys and vasculature. nih.govwikipedia.orgnih.govnih.gov Research on ANP is thus firmly situated within the fields of endocrinology, cardiovascular physiology, and renal physiology.

In contrast, Auricin is a natural product, specifically identified as an angucycline-like polyketide antibiotic. nih.govebi.ac.uknih.gov It was discovered in the bacterium Streptomyces aureofaciens. nih.govebi.ac.uk Structural analysis has shown that Auricin possesses unique features that distinguish it from other known angucyclines, exhibiting similarities to spiroketal pyranonaphthoquinones such as griseusins. nih.govresearchgate.netresearchgate.net Research on Auricin primarily focuses on its isolation, structural elucidation, biosynthesis, and biological activities, which include antibacterial properties against Gram-positive bacteria and cytotoxicity against certain human cancer cell lines. nih.govmdpi.com This places Auricin research within the domains of natural product chemistry, microbiology, and pharmacology, particularly in the search for new antimicrobial and anticancer agents.

The primary interrelation in research between this compound (ANP) and Auricin lies in their classification within broader scientific disciplines: ANP is a subject of peptide hormone research, while Auricin is a subject of natural product discovery. Beyond this high-level categorization, the specific research methodologies, biological systems studied, and therapeutic implications for these two compounds are largely distinct. Research on ANP investigates its role in physiological processes and its potential as a therapeutic target or agent for cardiovascular and renal diseases. nih.govnih.govcdnsciencepub.commdpi.comnih.govnih.gov Research on Auricin explores its potential as a lead compound for developing new antibiotics or cytotoxic drugs, stemming from its microbial origin and observed bioactivities. nih.govebi.ac.uknih.govmdpi.com

Broader Implications for Natural Product Discovery and Peptide Hormone Research

The research trajectories of this compound (ANP) and Auricin, despite their differences, offer valuable insights into the broader fields of natural product discovery and peptide hormone research.

The discovery and extensive study of ANP have had profound implications for peptide hormone research. ANP's identification as a hormone produced by the heart expanded the understanding of endocrine organs and their roles in systemic regulation. nih.govnih.govcdnsciencepub.com This discovery paved the way for the identification of other natriuretic peptides and stimulated extensive research into their physiological functions, signaling pathways, and therapeutic potential in cardiovascular and renal disorders. nih.govcdnsciencepub.comnih.govnih.gov The success in characterizing ANP, from its gene to its receptors and downstream effects, serves as a model for the investigation of other peptide hormones and their complex roles in maintaining homeostasis.

Research into Auricin contributes significantly to the field of natural product discovery. Its isolation from Streptomyces aureofaciens highlights the continued importance of microorganisms, particularly actinobacteria, as a rich source of structurally diverse and biologically active secondary metabolites. nih.govebi.ac.uknih.govnih.gov The unique structural features of Auricin, distinct from typical angucyclines, underscore the chemical novelty that can be found in natural sources. nih.govresearchgate.netresearchgate.net Studying the biosynthesis of complex molecules like Auricin provides valuable knowledge about enzymatic pathways and genetic clusters involved in natural product synthesis, which can inform efforts in synthetic biology and combinatorial biosynthesis to create novel compounds. ebi.ac.ukresearchgate.net The observed antibacterial and cytotoxic activities of Auricin exemplify the potential of natural products as lead compounds for drug development, reinforcing the need for continued exploration and characterization of metabolites from diverse natural sources in the search for new therapeutic agents to address challenges like antibiotic resistance and cancer. nih.govmdpi.comnih.govouhsc.eduembopress.orgfrontiersin.org

Q & A

Q. What are the established methodologies for synthesizing Auriculin, and how do their yields and purity compare?

Answer: this compound synthesis typically involves solid-phase peptide synthesis (SPPS) or recombinant expression, depending on its molecular structure. SPPS offers precise control over amino acid sequences but may require optimization for solubility and post-synthetic modifications. Analytical techniques like HPLC (for purity assessment) and mass spectrometry (for molecular weight confirmation) are critical for validation. Comparative efficiency can be evaluated by tracking reaction yields, side products, and scalability across studies .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structural integrity?

Answer: Nuclear magnetic resonance (NMR) spectroscopy is essential for resolving tertiary structures, while circular dichroism (CD) spectroscopy assesses secondary structures like α-helices or β-sheets. High-resolution mass spectrometry (HR-MS) confirms molecular identity. Chromatographic methods, such as reverse-phase HPLC, validate purity. Researchers should cross-reference data from multiple techniques to minimize artifacts, as outlined in protocols emphasizing reproducibility .

Q. What in vitro assays are commonly employed to evaluate this compound’s bioactivity, and how do they guide in vivo study design?

Answer: Cell-based assays (e.g., cytotoxicity, receptor-binding assays) and enzymatic inhibition studies are foundational. For example, dose-response curves in cell cultures can identify effective concentrations (EC50) and toxicity thresholds (IC50). These results inform in vivo dosing regimens and animal model selection (e.g., murine vs. zebrafish). Consistency between in vitro and preliminary in vivo data is critical to avoid translational gaps .

Advanced Research Questions

Q. How can researchers design experiments to elucidate this compound’s mechanism of action in heterogeneous biological systems?

Answer: A multi-omics approach integrates transcriptomics, proteomics, and metabolomics to map this compound’s cellular interactions. CRISPR-based gene editing can validate target pathways, while single-cell RNA sequencing resolves cell-type-specific effects. Experimental controls should include competitive inhibitors and knockout models to isolate this compound-specific effects. Frameworks like PICO (Population, Intervention, Comparison, Outcome) ensure hypothesis-driven designs .

Q. What statistical and computational strategies resolve contradictions in this compound’s pharmacokinetic (PK) data across studies?

Answer: Meta-analyses of PK parameters (e.g., half-life, bioavailability) should account for variables like species-specific metabolism and administration routes. Bayesian hierarchical models quantify uncertainty in cross-study data, while molecular dynamics simulations predict binding affinities under varying physiological conditions. Transparent reporting of experimental conditions (e.g., pH, temperature) minimizes confounding factors .

Q. How can researchers address discrepancies in this compound’s toxicity profiles across different model organisms?

Answer: Comparative toxicogenomics identifies species-specific metabolic pathways (e.g., cytochrome P450 variations). Dose-escalation studies paired with histopathological analyses in multiple models (e.g., rodents, primates) clarify safety thresholds. Researchers should apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies that reconcile interspecies differences .

Q. What methodologies enhance the reproducibility of this compound’s bioactivity in independent laboratories?

Answer: Detailed protocols for buffer preparation, storage conditions (-80°C vs. lyophilization), and instrumentation calibration must be included in supplementary materials. Collaborative validation studies using blinded samples reduce bias. Journals now mandate raw data deposition in repositories like Zenodo, aligning with transparency standards .

Methodological Considerations

  • Data Analysis : Use multivariate regression to isolate this compound-specific effects from matrix interference in complex biological samples .
  • Ethical Compliance : For in vivo studies, justify sample sizes via power analyses and adhere to ARRIVE guidelines for animal research .
  • Literature Gaps : Systematic reviews using PRISMA frameworks identify understudied areas, such as this compound’s immunomodulatory effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.